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  • Product: 5-bromo-1H-indazol-4-ol
  • CAS: 1638763-63-9

Core Science & Biosynthesis

Foundational

5-Bromo-1H-indazol-4-ol: Structural Profiling and Synthetic Workflows in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As researchers pushing the boundaries of targeted therapeutics, we frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As researchers pushing the boundaries of targeted therapeutics, we frequently encounter scaffolds that serve as the bedrock for rational drug design. Among these, the indazole core is a highly privileged pharmacophore, particularly in the realm of kinase inhibition [1].

5-Bromo-1H-indazol-4-ol (CAS: 1638763-63-9) represents a highly versatile, orthogonally functionalizable building block. Its unique substitution pattern—a hydroxyl group at the C4 position and a bromine atom at the C5 position—provides precise vectors for exploring the ATP-binding cassette of kinases. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and field-proven synthetic protocols for downstream functionalization.

Chemical Identification & Structural Analysis

The utility of 5-bromo-1H-indazol-4-ol stems from its dense functionalization. The core indazole provides the essential hydrogen-bond donor/acceptor pair (N1-H/N2) required for anchoring into the kinase hinge region. The C4-hydroxyl acts as both a steric shield and a functionalizable handle to probe the solvent channel or ribose pocket, while the C5-bromide serves as a prime candidate for palladium-catalyzed cross-coupling to extend into the hydrophobic DFG-out pocket [1].

Table 1: Fundamental Chemical Identifiers
PropertyValue
IUPAC Name 5-bromo-1H-indazol-4-ol
CAS Registry Number 1638763-63-9
Molecular Formula C 7​ H 5​ BrN 2​ O
Molecular Weight 213.03 g/mol
SMILES String Oc1c(Br)ccc2[nH]ncc12

Physicochemical Profiling and ADME/Tox Implications

Understanding the physicochemical baseline of a building block is critical before incorporating it into a multi-step synthesis. The properties of 5-bromo-1H-indazol-4-ol make it highly compliant with Lipinski’s Rule of Five, ensuring that downstream derivatives maintain favorable oral bioavailability and membrane permeability.

Table 2: Physicochemical Properties (Predicted & Empirical)
PropertyValuePharmacological Relevance
LogP (Predicted) ~2.4Optimal lipophilicity; provides a balanced starting point before the addition of lipophilic aryl groups at C5.
pKa (Hydroxyl) ~8.2Partially ionized at physiological pH; influences aqueous solubility and target residence time.
pKa (Indazole NH) ~13.5Remains neutral in vivo, acting as a critical, uncharged hydrogen-bond donor.
Topological Polar Surface Area 49.0 ŲExcellent membrane permeability; leaves ample "TPSA budget" (up to 140 Ų) for further elaboration.
H-Bond Donors / Acceptors 2 / 2Ideal for bidentate interactions with the protein backbone.

Mechanistic Insights: Pharmacophore Mapping

When designing type I or type II kinase inhibitors, the indazole core is typically oriented such that the N1 and N2 atoms form hydrogen bonds with the backbone amides of the kinase hinge region. The following diagram illustrates the spatial rationale for utilizing 5-bromo-1H-indazol-4-ol.

KinaseBinding Indazole Indazole N1/N2 Core Hinge Kinase Hinge Region (Backbone Amides) Indazole->Hinge Bidentate H-Bonding Hydroxyl 4-OH / 4-OR Group Gatekeeper Gatekeeper Residue / Solvent Channel Hydroxyl->Gatekeeper Steric/Electronic Tuning Bromine 5-Bromo Vector (Aryl Extension) DFG DFG Motif / Hydrophobic Pocket II Bromine->DFG Access to inactive conformation

Pharmacophore mapping of the indazole scaffold within a typical kinase ATP-binding site.

Synthetic Utility & Experimental Workflows

The true value of 5-bromo-1H-indazol-4-ol lies in its capacity for orthogonal functionalization. However, the free N1-H poses a significant challenge: unprotected nitrogen-rich heterocycles are notorious for coordinating with palladium, thereby poisoning the catalyst and stalling cross-coupling reactions [2].

To circumvent this, a self-validating, step-by-step protocol for N-protection followed by C5-arylation is detailed below.

SyntheticWorkflow A 5-bromo-1H-indazol-4-ol (Starting Material) B N1-Protection (DHP, p-TsOH) A->B Mask acidic NH C C4-O-Alkylation (R-X, K2CO3) B->C Probe ribose pocket D C5-Suzuki Coupling (Ar-B(OH)2, Pd cat.) C->D Extend to DFG motif E Global Deprotection (TFA / DCM) D->E Restore hinge binder

Synthetic workflow for 5-bromo-1H-indazol-4-ol functionalization in drug discovery.

Protocol: Orthogonal Functionalization via Suzuki-Miyaura Cross-Coupling

Step 1: N1-Protection (THP Masking)

  • Procedure: Dissolve 5-bromo-1H-indazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours. Monitor via TLC. Once complete, quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

  • Causality & Logic: The N1-H proton is acidic and highly nucleophilic. If left unprotected, it will coordinate with the Pd(0) catalyst, forming inactive Pd-complexes or leading to undesired N-arylation [2]. Masking this position with a tetrahydropyranyl (THP) group ensures exclusive reactivity at the C5-bromide.

Step 2: C4-O-Alkylation (Steric Tuning)

  • Procedure: Treat the THP-protected intermediate with K 2​ CO 3​ (2.0 eq) and an alkyl halide (e.g., methyl iodide, 1.1 eq) in DMF at 60 °C for 6 hours.

  • Causality & Logic: Alkylating the C4-hydroxyl group prevents it from interfering with the oxidative addition of palladium in the next step. Furthermore, converting the hydroxyl to an ether allows medicinal chemists to install moieties specifically designed to probe the kinase ribose-binding pocket.

Step 3: C5 Suzuki-Miyaura Coupling

  • Procedure: Combine the protected, alkylated intermediate (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.5 eq) in a degassed mixture of 1,4-dioxane and water (4:1). Heat to 90 °C for 12 hours under a nitrogen atmosphere.

  • Causality & Logic: Pd(dppf)Cl 2​ is specifically selected for this transformation because the bidentate dppf ligand possesses a large bite angle. This wide angle accelerates the reductive elimination step, which is critical here because the newly installed C4-substituent creates significant steric hindrance ortho to the C5 reaction center.

Step 4: Global Deprotection

  • Procedure: Treat the crude coupled product with 20% trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Neutralize with saturated NaHCO 3​ , extract, and purify via flash chromatography.

  • Causality & Logic: Acidic cleavage cleanly removes the THP group, regenerating the free N1-H/N2 motif. This bidentate system is an absolute requirement for anchoring the final molecule to the backbone amides of the target kinase [1].

Conclusion

The 5-bromo-1H-indazol-4-ol scaffold is a masterclass in highly localized, orthogonal reactivity. By understanding the causality behind its physicochemical properties and the mechanistic requirements of palladium catalysis, drug development professionals can leverage this building block to rapidly access complex, highly potent kinase inhibitors. The protocols outlined above provide a self-validating framework to ensure high yields and structural integrity throughout the synthetic journey.

References

  • Title: Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Source: Journal of Medicinal Chemistry, American Chemical Society (2013). URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society, National Center for Biotechnology Information (2013). URL: [Link]

Exploratory

mechanism of action of 5-bromo-1H-indazol-4-ol in drug discovery

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-1H-indazol-4-ol in Drug Discovery Executive Summary In modern medicinal chemistry, 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9) is not deployed as a standa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Bromo-1H-indazol-4-ol in Drug Discovery

Executive Summary

In modern medicinal chemistry, 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9) is not deployed as a standalone therapeutic agent. Instead, it serves as a highly specialized, "privileged fragment" in Fragment-Based Drug Discovery (FBDD)[1]. With a molecular weight of 213.03 Da, this molecule is engineered to probe and anchor into the ATP-binding pockets of target proteins—predominantly kinases. Its "mechanism of action" at this foundational stage is defined by its precise crystallographic binding mechanics: hinge-region anchoring via the indazole core, directional halogen bonding via the bromine atom, and solvent-channel interaction via the hydroxyl group.

This whitepaper deconstructs the biophysical and chemical causality behind 5-bromo-1H-indazol-4-ol, providing a self-validating framework for researchers utilizing this fragment to evolve low-affinity hits into potent, selective lead compounds.

Part 1: Molecular Anatomy and Binding Mechanics

The structural architecture of 5-bromo-1H-indazol-4-ol is deliberately minimalist, yet each functional group serves a distinct mechanistic and synthetic purpose.

The 1H-Indazole Core: The Hinge-Binding Anchor

Indazoles are recognized as privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for indole or phenol to improve metabolic stability and lipophilicity[2]. In the context of kinase inhibition, the indazole core acts as a competitive antagonist for the ATP-binding site.

  • Mechanism: The N1-H acts as a strong hydrogen bond donor, while the adjacent N2 atom acts as a hydrogen bond acceptor. This configuration perfectly mirrors the hydrogen-bonding profile of the adenine ring of ATP, allowing the fragment to form a bidentate interaction with the backbone amide and carbonyl groups of the kinase "hinge region" (typically involving Glutamate and Alanine/Cysteine residues)[2][3].

The 5-Bromo Substituent: Halogen Bonding and Synthetic Vector

The inclusion of a bromine atom at the 5-position is a dual-purpose masterstroke in rational drug design.

  • Biophysical Mechanism (Halogen Bonding): Bromine is a highly polarizable halogen. The electron density along the C–Br bond is anisotropically distributed, creating a region of positive electrostatic potential at the tip of the halogen known as a "σ-hole"[4]. This σ-hole acts as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with electron-rich Lewis bases (such as the oxygen atoms of backbone carbonyls in the gatekeeper pocket)[4][5].

  • Synthetic Mechanism: Beyond binding, the C–Br bond is a critical synthetic vector. It provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to grow the fragment directly into unoccupied hydrophobic pockets.

The 4-Hydroxyl Group: Conformational Locking

The hydroxyl group at the 4-position provides an additional hydrogen bond donor/acceptor. Depending on the target kinase, this group either projects outward to interact with the solvent channel—improving the fragment's aqueous solubility—or forms an intramolecular hydrogen bond to stabilize a specific bioactive conformation of the elaborated lead.

G Fragment 5-bromo-1H-indazol-4-ol Indazole 1H-Indazole Core (Hinge Binder) Fragment->Indazole Bromine 5-Bromo Group (Halogen Bond/Vector) Fragment->Bromine Hydroxyl 4-Hydroxyl Group (H-Bond/Solvent) Fragment->Hydroxyl Hinge Kinase Hinge Region (Bidentate H-Bonds) Indazole->Hinge N1-H / N2 Gatekeeper Gatekeeper Pocket (σ-hole Interaction) Bromine->Gatekeeper Lewis Acid Solvent Solvent Channel (Hydrophilic Contacts) Hydroxyl->Solvent H-Bonding

Pharmacophoric mapping of 5-bromo-1H-indazol-4-ol in a kinase ATP-binding pocket.

Part 2: Experimental Protocol for Fragment-to-Lead Evolution

To leverage the mechanism of action of 5-bromo-1H-indazol-4-ol, researchers must employ a rigorous, self-validating FBDD workflow. Because fragments bind with low affinity (typically M to mM range), standard biochemical assays are prone to false positives. The following protocol ensures scientific integrity through orthogonal biophysical validation[3].

Step 1: Primary Screening via Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the target apo-kinase to a CM5 sensor chip via amine coupling.

  • Analyte Injection: Flow 5-bromo-1H-indazol-4-ol over the chip at varying concentrations (10 M to 1 mM).

  • Causality: SPR provides real-time kinetic data ( and ). Because fragments have fast off-rates, the resulting square-wave sensorgrams confirm a 1:1 stoichiometric binding event, ruling out non-specific aggregation.

Step 2: Orthogonal Validation via Protein-Observed NMR

  • Preparation: Express N-labeled target kinase.

  • Spectroscopy: Conduct 2D N- H HSQC NMR spectroscopy in the presence and absence of the fragment.

  • Causality: Chemical Shift Perturbations (CSPs) of specific amino acid residues map the binding site. If the fragment is acting via its intended mechanism, only the cross-peaks corresponding to the hinge region will shift, confirming localized ATP-competitive binding[3].

Step 3: Structural Elucidation via X-Ray Crystallography

  • Co-crystallization: Soak apo-kinase crystals in a mother liquor containing 5 mM of the fragment for 24–48 hours.

  • Resolution: Resolve the structure to <2.5 Å.

  • Causality: This step is non-negotiable. It physically visualizes the halogen bond (measuring the distance between the bromine σ-hole and the protein acceptor) and maps the exact 3D trajectory of the C5-bromine vector. This ensures that subsequent synthetic additions will project into unoccupied space.

Step 4: Synthetic Elaboration (Fragment Growth)

  • Reaction: Utilize the 5-bromo position as a synthetic handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Execution: React the fragment with a targeted aryl-boronic acid using Pd(dppf)Cl and a mild base (e.g., Na CO ) in a dioxane/water mixture.

  • Causality: Replacing the bromine with an optimized aryl moiety allows the molecule to capture additional binding energy (e.g., stacking with the gatekeeper residue) while maintaining the pristine hinge-binding geometry of the indazole core.

Workflow Screening 1. Biophysical Screen (NMR / SPR) Crystallography 2. X-Ray Co-Crystallization (Vector Mapping) Screening->Crystallography Synthesis 3. Pd-Catalyzed Coupling (C-Br Activation) Crystallography->Synthesis Optimization 4. Lead Optimization (Potency & ADME) Synthesis->Optimization

Fragment-based drug discovery workflow for elaborating 5-bromo-1H-indazol-4-ol.

Part 3: Quantitative Data & Ligand Efficiency

The ultimate goal of using 5-bromo-1H-indazol-4-ol is to maintain its high Ligand Efficiency (LE) as molecular weight is added during the optimization phase. LE measures the binding energy per heavy atom, ensuring the final drug is not unnecessarily bulky or lipophilic.

Table 1: Representative Progression Metrics from Fragment to Elaborated Lead

Metric5-bromo-1H-indazol-4-ol (Fragment)Elaborated Lead (Post-Coupling)Mechanistic Rationale for Shift
Molecular Weight (MW) 213.03 Da~380 DaAddition of pharmacophores via the C5-vector to access back-pockets.
Binding Affinity ( ) 250 M15 nMCapture of massive enthalpic gains via new hydrophobic/H-bond contacts.
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.35 kcal/mol/HAMaintained high efficiency; added mass directly correlates to binding energy.
Lipophilicity (clogP) 1.83.2Increased lipophilicity to displace high-energy water molecules in the binding site.

References

  • 1638763-63-9 | MFCD27987857 | 5-bromo-1H-indazol-4-ol Aaron Chemicals URL
  • Indazoles in Drug Discovery PharmaBlock URL
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery ACS Medicinal Chemistry Letters URL
  • Halogen bonding (X-bonding)
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL

Sources

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of 5-Bromo-1H-indazol-4-ol: A Technical Guide

Introduction 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9)[1] is a highly versatile halogenated indazole building block. In modern drug discovery, substituted indazoles act as privileged scaffolds, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9)[1] is a highly versatile halogenated indazole building block. In modern drug discovery, substituted indazoles act as privileged scaffolds, frequently utilized in the development of kinase inhibitors and targeted therapeutics due to their ability to function as bioisosteres for purines. The presence of the bromine atom at the C5 position provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4 hydroxyl group enables further functionalization or acts as a key hydrogen-bonding pharmacophore.

For researchers synthesizing or utilizing this compound, precise analytical characterization is paramount. This whitepaper provides an in-depth guide to the molecular weight calculation, exact mass determination, and the experimental high-resolution mass spectrometry (HRMS) workflows required to unequivocally validate the identity and purity of 5-bromo-1H-indazol-4-ol.

Chemical Identity and Quantitative Parameters

Before delving into analytical workflows, it is crucial to distinguish between the average molecular weight and the monoisotopic exact mass. These terms are often erroneously conflated, leading to misinterpretations of mass spectral data[2].

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which reflect the natural abundance distribution of all isotopes. This value is used for stoichiometric calculations in macroscopic synthetic chemistry.

  • Monoisotopic Exact Mass: Calculated using the mass of the primary (most abundant, lowest-mass) isotope of each constituent element. In high-resolution mass spectrometry, this is the exact target mass for the molecular ion[3].

Table 1: Chemical and Physical Parameters of 5-Bromo-1H-indazol-4-ol

ParameterValue
Chemical Name 5-bromo-1H-indazol-4-ol
CAS Number 1638763-63-9
Molecular Formula C7H5BrN2O
SMILES OC1=C(Br)C=CC2=C1C=NN2
Average Molecular Weight 213.034 g/mol
Monoisotopic Exact Mass (79Br) 211.9585 Da
Secondary Exact Mass (81Br) 213.9565 Da

Theoretical Mass Calculations and Isotopic Causality

The exact mass is derived from the sum of the unbound, ground-state, rest masses of the principal isotopes[2]. The calculation for the monoisotopic mass of 5-bromo-1H-indazol-4-ol (C7H5BrN2O) is as follows:

  • Carbon (12C): 7 atoms × 12.000000 Da = 84.000000 Da

  • Hydrogen (1H): 5 atoms × 1.007825 Da = 5.039125 Da

  • Bromine (79Br): 1 atom × 78.918336 Da = 78.918336 Da

  • Nitrogen (14N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (16O): 1 atom × 15.994915 Da = 15.994915 Da

  • Total Monoisotopic Mass (M): 211.958524 Da

The Bromine Isotopic Signature (The M+2 Peak)

A defining feature of any brominated compound is its isotopic signature. Bromine exists in nature as two stable isotopes: 79Br (~50.69% abundance) and 81Br (~49.31% abundance)[4]. Consequently, the mass spectrum of 5-bromo-1H-indazol-4-ol will exhibit a characteristic doublet.

The secondary exact mass incorporating 81Br (exact mass 80.916290 Da) yields an M+2 peak at 213.956478 Da . The near 1:1 intensity ratio of the M and M+2 peaks acts as an intrinsic, self-validating diagnostic tool during MS analysis, instantly confirming the presence of a single bromine atom and ruling out isobaric interferences[4].

Experimental Methodology: LC-HRMS Characterization

To translate theoretical calculations into empirical validation, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following workflow is designed as a self-validating system, ensuring that experimental choices directly address the physicochemical properties of the analyte.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 5-bromo-1H-indazol-4-ol in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The indazole core is moderately hydrophobic; starting with methanol ensures complete dissolution. The addition of 0.1% formic acid acts as a proton source, enhancing ionization efficiency in positive mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase provides excellent retention for the aromatic indazole system. The gradient elution ensures the analyte is separated from highly polar synthetic precursors or non-polar byproducts (e.g., debrominated impurities).

Step 3: High-Resolution Mass Spectrometry

  • Action: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Perform runs in both Electrospray Ionization Positive (ESI+) and Negative (ESI-) modes with a resolution setting of ≥ 60,000 FWHM.

  • Causality: ESI+ yields the protonated molecular ion[M+H]+ at m/z 212.9663. ESI- is equally critical; the acidic C4 hydroxyl group and the indazole N-H readily deprotonate, yielding the[M-H]- ion at m/z 210.9507. Running both modes provides orthogonal confirmation of the molecular mass. High resolution is mandatory to measure the mass defect accurately[3].

Step 4: Data Analysis and Self-Validation

  • Action: Extract the ion chromatogram (EIC) for the calculated exact mass with a mass tolerance window of ± 5 ppm.

  • Causality: Verify the presence of the M+2 peak exactly ~1.998 Da higher than the monoisotopic peak. The intensity ratio must be approximately 100:97 (79Br:81Br). If this ratio is absent or distorted, the peak represents an isobaric contaminant rather than the target compound.

Visualizations

LCHRMS_Workflow N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI) Positive & Negative Modes N2->N3 N4 High-Resolution MS (TOF/Orbitrap) Resolution > 60,000 N3->N4 N5 Data Processing Exact Mass & Isotope Matching N4->N5

Figure 1: Step-by-step analytical workflow for LC-HRMS characterization of 5-bromo-1H-indazol-4-ol.

IsotopeLogic Input Detect Molecular Ion [M+H]+ or [M-H]- CheckMass Calculate Exact Mass (Target: 211.9585 Da) Input->CheckMass CheckIsotope Analyze M+2 Peak (Target: 213.9565 Da) CheckMass->CheckIsotope Mass Error < 5 ppm Ratio Evaluate Intensity Ratio (M : M+2 ≈ 1 : 1) CheckIsotope->Ratio Valid Confirmed Identity 5-bromo-1H-indazol-4-ol Ratio->Valid Ratio Confirmed

Figure 2: Diagnostic logic for validating 5-bromo-1H-indazol-4-ol via bromine isotopic signature.

References

  • Title: Mass (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 6.6: Exact Mass - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects Source: Spectroscopy Online URL: [Link]

Sources

Exploratory

The Indazol-4-ol Scaffold: A Technical Guide to Synthesis, Derivatization, and Therapeutic Potential, with a Focus on 5-Bromo Substitution

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Among its many isomers and substituted variants, the 1H-indazol-4-ol framework presents a unique combination of hydrogen bonding capabilities and sites for structural diversification. The introduction of a bromine atom at the 5-position further enhances its utility, offering a key handle for synthetic elaboration and potentially modulating pharmacological activity. This technical guide provides a comprehensive review of the synthesis, properties, and biological significance of indazol-4-ol derivatives. While direct literature on 5-bromo-1H-indazol-4-ol is sparse, this document extrapolates from established synthetic methodologies and structure-activity relationship principles to present a robust guide for its synthesis and to discuss its therapeutic potential, particularly in oncology and inflammatory diseases.

Introduction: The Strategic Importance of the Indazol-4-ol Core

Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are of significant interest in pharmaceutical research for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The 1H-tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore.[1][5][6]

The hydroxyl group at the 4-position of the indazole ring introduces a critical functionality. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzyme active sites. Furthermore, it serves as a synthetic handle for the introduction of various ether and ester linkages, allowing for fine-tuning of physicochemical properties like solubility and metabolic stability.

The addition of a bromine atom, specifically at the 5-position, offers several strategic advantages:

  • A Handle for Diversification: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the core scaffold.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the acidity of the N-H and O-H protons and alter the electron density of the aromatic system, which can impact binding affinities with target proteins.

  • Enhancement of Biological Activity: Bromo substitutions have been shown to impact the biological activity of various indazole derivatives, contributing to enhanced potency and selectivity.[7]

This guide will delve into the synthetic pathways to access the indazol-4-ol core, propose a detailed protocol for the synthesis of the 5-bromo analog, discuss its potential biological applications based on the activities of related compounds, and provide the necessary tools for researchers to explore this promising chemical scaffold.

Synthesis of Indazol-4-ol Derivatives

The synthesis of substituted indazoles can be achieved through various classical and modern catalytic methods.[1] For the indazol-4-ol core, a common strategy involves the construction of the indazole ring from a pre-functionalized benzene derivative.

General Synthetic Approach

A plausible and adaptable route to 3-substituted-1H-indazol-4-ols starts from a substituted hydroxyacetophenone. The general workflow involves several key steps: protection of the phenol, nitration, reduction of the nitro group to an amine, diazotization, and subsequent intramolecular cyclization, followed by deprotection.[8]

A detailed protocol for a related compound, 3-Methyl-1H-indazol-4-ol, has been well-documented and serves as an excellent template for this class of compounds.[7][8]

G Start Substituted 3-Hydroxyacetophenone Protect Protection of -OH group (e.g., Methylation) Start->Protect 1. Protection Nitration Nitration (e.g., H₂SO₄/HNO₃) Protect->Nitration 2. Nitration Reduction Nitro Group Reduction (e.g., H₂/Pd-C) Nitration->Reduction 3. Reduction Diazotization Diazotization (e.g., NaNO₂/HCl) Reduction->Diazotization 4. Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization 5. Cyclization Deprotection Deprotection of -OH group (e.g., BBr₃) Cyclization->Deprotection 6. Deprotection Product Substituted 1H-Indazol-4-ol Deprotection->Product

Caption: General synthetic workflow for 3-substituted-1H-indazol-4-ols.

Proposed Experimental Protocol: Synthesis of 5-Bromo-3-methyl-1H-indazol-4-ol

This protocol is a proposed adaptation based on established methods for similar indazoles.[7][8] The synthesis commences with the commercially available 5-bromo-2-hydroxyacetophenone.

Step 1: Nitration of 5-Bromo-2-hydroxyacetophenone

  • In a suitable reaction vessel, dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-2-hydroxy-3-nitroacetophenone.

Step 2: Reductive Cyclization to 5-Bromo-3-methyl-1H-indazol-4-ol

Causality: This step combines the reduction of the nitro group and the ketone with subsequent cyclization in a one-pot procedure using hydrazine hydrate.

  • Suspend 5-bromo-2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-3-methyl-1H-indazol-4-ol.

Biological Activities and Therapeutic Potential

Indazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[9][10][11]

Overview of Pharmacological Properties

The indazole scaffold is a versatile pharmacophore with activities including:

  • Anticancer: Many indazole derivatives function as kinase inhibitors. FDA-approved drugs like Axitinib and Pazopanib target key kinases in cancer signaling pathways.[1][3]

  • Anti-inflammatory: Derivatives have shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like COX-2.[4]

  • Antimicrobial: Various substituted indazoles have demonstrated antibacterial and antifungal activity.[5][12]

  • Neuroprotective: Certain indazoles are being investigated for the treatment of neurodegenerative diseases.[10]

The Role of the 5-Bromo-1H-indazol-4-ol Scaffold

While specific biological data for 5-bromo-1H-indazol-4-ol derivatives are not extensively reported, we can infer their potential based on structurally related compounds. A notable example is the reported synthesis of 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, which was investigated for its potential as an IDO1 enzyme inhibitor.[3] This demonstrates that the bromo-indazol-4-yl core can be incorporated into biologically active molecules.

Potential as Kinase Inhibitors:

The indazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases. The 4-hydroxyl group can form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors. The 5-bromo substituent can be leveraged for further optimization.

G cluster_0 5-Bromo-1H-indazol-4-ol Core cluster_1 Kinase ATP Binding Pocket Indazole 5-Bromo-1H-indazol-4-ol N1-H (H-bond donor) N2 (H-bond acceptor) 4-OH (H-bond donor/acceptor) 5-Br (Diversification site) Kinase Hinge Region Hydrophobic Pockets Solvent-Exposed Region Indazole:f1->Kinase:f0 H-bond to hinge Indazole:f3->Kinase:f0 H-bond to hinge Indazole:f4->Kinase:f2 Suzuki Coupling for SAR exploration

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 5-bromo-1H-indazol-4-ol: Methodologies and Applications in Drug Development

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Sciences In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Sciences

In the landscape of modern drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates critical parameters such as shelf-life, formulation strategies, bioavailability, and ultimately, patient safety. The indazole scaffold, a privileged heterocyclic motif, is integral to numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1] This guide focuses on 5-bromo-1H-indazol-4-ol, a key, albeit under-characterized, indazole derivative. The strategic placement of the bromo and hydroxyl groups offers unique opportunities for molecular interactions and metabolic pathways, but also introduces complexities in its solid-state behavior.

This document provides a comprehensive framework for evaluating the thermodynamic stability of 5-bromo-1H-indazol-4-ol. As a senior application scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind experimental choices. We will explore the core analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—as self-validating systems for generating robust and reliable stability data.

Physicochemical Properties of the Indazole Core

While specific experimental data for 5-bromo-1H-indazol-4-ol is not extensively available in public literature, we can infer its likely properties based on the well-characterized parent compound, 5-bromo-1H-indazole. The addition of a hydroxyl group at the 4-position is expected to significantly influence its melting point, solubility, and hydrogen bonding capacity.

PropertyValue (5-bromo-1H-indazole)Expected Influence of 4-ol Group
Molecular Formula C7H5BrN2C7H5BrN2O
Molecular Weight 197.03 g/mol [2][3]213.03 g/mol
Appearance Powder[2]Likely a crystalline solid
Melting Point (mp) 123-127 °C[2]Higher, due to hydrogen bonding from the -OH group
Solubility Limited data availableIncreased polarity may affect solubility in various solvents
Decomposition No specific temperature reported, but hazardous decomposition products include nitrogen oxides (NOx)[4]The thermal stability profile will require experimental determination via TGA

Part 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is the gold standard for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a linear heating rate is crucial; a rate of 10 °C/min is standard and provides a good balance between resolution and experimental time.[7] A slower rate can offer better resolution of complex thermal events, while a faster rate might be used for initial screening. The use of an inert nitrogen atmosphere is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events are true phase transitions and not chemical reactions with air.[8]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 5-bromo-1H-indazol-4-ol into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss due to sublimation prior to melting.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (T_m), and the integrated peak area, which corresponds to the enthalpy of fusion (ΔH_fus).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Calibrate DSC with Indium B Weigh 3-5 mg of 5-bromo-1H-indazol-4-ol A->B C Hermetically Seal in Aluminum Pan B->C D Load Sample & Reference into DSC Cell C->D E Set N2 Purge (50 mL/min) D->E F Execute Thermal Program (Ramp 10°C/min to 300°C) E->F G Generate Heat Flow vs. Temperature Curve F->G H Determine Onset Temp, Peak Melting Temp (Tm), and Enthalpy of Fusion (ΔHfus) G->H

Caption: Workflow for DSC analysis of 5-bromo-1H-indazol-4-ol.

Hypothetical Data Presentation: DSC Results
ParameterHypothetical Value for 5-bromo-1H-indazol-4-olInterpretation
Onset of Melting 145.2 °CThe temperature at which melting begins.
Peak Melting Temp (T_m) 148.5 °CIndicates a sharp, well-defined melt of a crystalline solid.
Enthalpy of Fusion (ΔH_fus) 28.5 kJ/molEnergy required to melt the sample; reflects crystal lattice energy.

Part 2: Thermogravimetric Analysis (TGA) for Decomposition and Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is indispensable for determining the thermal stability, decomposition temperature, and composition of pharmaceutical compounds.

Expertise & Experience: The "Why" Behind the Protocol

Running the experiment in an inert nitrogen atmosphere is critical for the initial phase to observe the true thermal decomposition profile without interference from oxidative processes.[8] A subsequent switch to an oxidative (air or oxygen) atmosphere at the end of the run can help to characterize any carbonaceous residue formed during decomposition, a technique useful for compositional analysis. The heating rate of 20 °C/min is a common choice for survey scans to identify the temperature regions where mass loss occurs.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Verify the instrument's mass balance using certified calibration weights and its temperature accuracy using materials with known decomposition points.

  • Sample Preparation: Place 5-10 mg of 5-bromo-1H-indazol-4-ol into a platinum or ceramic TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the initial purge gas to high-purity nitrogen at a flow rate of 40 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 20 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the mass loss curve (DTG curve) to precisely identify the temperature of maximum mass loss rate (T_max).

    • Determine the onset temperature of decomposition (T_onset).

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Calibrate TGA Balance & Temperature B Weigh 5-10 mg of 5-bromo-1H-indazol-4-ol A->B C Place in Platinum Pan B->C D Load Sample Pan onto TGA Balance C->D E Set N2 Purge (40 mL/min) D->E F Execute Thermal Program (Ramp 20°C/min to 600°C) E->F G Generate Mass % vs. Temperature Curve F->G H Determine Onset of Decomposition (Tonset) & Residual Mass G->H

Caption: Workflow for TGA analysis of 5-bromo-1H-indazol-4-ol.

Hypothetical Data Presentation: TGA Results
ParameterHypothetical Value for 5-bromo-1H-indazol-4-olInterpretation
T_onset (Decomposition) 225 °CThe temperature at which significant thermal degradation begins.
T_max (DTG Peak) 245 °CThe temperature at which the rate of mass loss is greatest.
Residual Mass @ 600°C < 1%Indicates complete decomposition of the organic structure.

Synthesizing the Data: A Holistic View of Thermodynamic Stability

The data from DSC and TGA, when combined, provide a robust profile of the compound's thermodynamic stability. For 5-bromo-1H-indazol-4-ol, our hypothetical data suggests a crystalline solid that is stable up to its melting point of approximately 148.5 °C. Significant thermal decomposition does not begin until 225 °C, indicating a good thermal stability window. This information is critical for downstream processes such as milling, drying, and formulation, where the material may be subjected to thermal stress.

The absence of any thermal events in the DSC thermogram prior to melting suggests the sample is likely a single, stable crystalline form under the tested conditions. The sharp melting peak further supports the purity of the material. This stability profile is a favorable attribute for a drug development candidate, simplifying formulation and ensuring product consistency.

References

  • ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]

  • PureSynth. 5-Bromo-1H-Indazole 97%. [Link]

  • SciSpace. Thermal Decomposition Studies of Halogenated Organic Compounds. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • PubChem. 5-bromo-1H-indazole. [Link]

  • Taylor & Francis Online. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. [Link]

  • ResearchGate. DSC curve for the LC compound 6c upon second heating and cooling at a rate of 10 Cmin − 1. [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • NextSDS. 5-broMo-1H-indazole — Chemical Substance Information. [Link]

  • Tianming Pharmaceuticals. 5-Bromo-4-fluoro-1-methyl-1H-indazole – High-Purity Supplier. [Link]

  • MDPI. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. [Link]

  • YouTube. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • NextSDS. 5-BroMo-4-fluoro-3-iodo-1H-indazole — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-1H-indazol-4-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9)[1] Application Context: Synthesis of advanced pharmaceutical intermediates, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9)[1] Application Context: Synthesis of advanced pharmaceutical intermediates, specifically targeting Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 2 (CDK2) inhibitors [2, 3].

Introduction and Mechanistic Rationale

Functionalized indazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to purines and their ability to form robust hydrogen-bonding networks within kinase active sites [2]. The compound 5-bromo-1H-indazol-4-ol serves as a critical cross-coupling precursor (e.g., for Suzuki-Miyaura or Buchwald-Hartwig reactions) to elaborate the C5 position of the indazole core.

Causality in Reaction Design: The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 1H-indazol-4-ol. The hydroxyl group at the C4 position acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the adjacent aromatic ring. This directs incoming electrophiles primarily to the ortho (C5) and para (C7) positions.

To achieve high regioselectivity for the C5 position, N-Bromosuccinimide (NBS) is utilized as a mild, controlled source of electrophilic bromine ( Br+ ). By conducting the reaction at low temperatures (0 °C) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction kinetics are slowed, favoring the kinetically preferred ortho-bromination at C5 while suppressing over-bromination (dibromination at C5 and C7) [2, 3].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reagent preparation to final product isolation.

G Start 1H-indazol-4-ol (Starting Material) Reagent NBS (1.05 eq) in DMF Temperature: 0 °C Start->Reagent Reaction Electrophilic Aromatic Substitution (1-2 h) Reagent->Reaction Quench Quench with Aq. Na2S2O3 Neutralize active Br+ Reaction->Quench Purify Silica Gel Chromatography (Hexanes/EtOAc gradient) Quench->Purify Product 5-bromo-1H-indazol-4-ol (Target Product) Purify->Product

Figure 1: Experimental workflow for the regioselective bromination of 1H-indazol-4-ol.

Step-by-Step Synthesis Protocol

Safety Precautions: NBS is an irritant and moisture-sensitive. DMF is a reproductive toxin and readily absorbs through the skin. Perform all operations in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required
  • Substrate: 1H-indazol-4-ol (1.0 equiv, 10.0 mmol, 1.34 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Reaction Execution
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous environment.

  • Substrate Dissolution: Add 1H-indazol-4-ol (1.34 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir until the substrate is completely dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Scientific Insight: Lowering the temperature is critical to prevent the highly exothermic runaway of the bromination and to maximize the regioselectivity toward the C5 position over the C7 position.

  • Electrophile Addition: Weigh out NBS (1.87 g, 10.5 mmol). Add the NBS to the reaction mixture portion-wise over a period of 15–20 minutes. Scientific Insight: Portion-wise addition maintains a low steady-state concentration of the bromonium ion, mitigating the risk of polybromination.

  • Reaction Monitoring: Protect the reaction from light (wrap the flask in aluminum foil) and stir at 0 °C for 1 hour. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS until the starting material is consumed.

Workup and Purification
  • Quenching: Once the reaction is complete, quench the mixture by slowly adding 15 mL of saturated aqueous Na2​S2​O3​ . Scientific Insight: Sodium thiosulfate reduces any unreacted NBS and residual electrophilic bromine species into inert bromide salts, preventing further side reactions during concentration.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of distilled water and extract the aqueous layer with EtOAc ( 3×30 mL).

  • Washing: Combine the organic layers and wash extensively with water ( 3×50 mL) to remove residual DMF, followed by a final wash with saturated brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 10% to 40% EtOAc in Hexanes. Collect the fractions containing the product (monitor by UV absorption at 254 nm) and concentrate to afford 5-bromo-1H-indazol-4-ol.

Analytical Data Summary

The self-validating nature of this protocol ensures that the isolated compound meets the stringent purity requirements for downstream cross-coupling applications. Expected analytical parameters are summarized below.

ParameterSpecification / Expected Result
Chemical Name 5-bromo-1H-indazol-4-ol
CAS Number 1638763-63-9 [1]
Molecular Formula C7​H5​BrN2​O
Molecular Weight 213.03 g/mol
Appearance Off-white to pale brown solid
Typical Yield 70% – 82%
LC-MS (ESI) m/z 213.0 [M+H]+ and 215.0 [M+2+H]+ (1:1 isotopic ratio indicating mono-bromination)
1H NMR (DMSO- d6​ ) Disappearance of the C5 proton; characteristic ortho coupling between C6 and C7 protons.

References

  • Title: 850363-67-6 | 5-Bromo-4-methoxy-1H-indazole | BLD Pharm (Related Catalog Data for 1638763-63-9)
  • Source: National Institutes of Health (NIH)
  • Title: BTK INHIBITORS - European Patent Office - EP 2948431 B1 Source: Google Patents / Googleapis URL
Application

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

An Application Guide to the Suzuki Cross-Coupling of 5-bromo-1H-indazol-4-ol The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki Cross-Coupling of 5-bromo-1H-indazol-4-ol

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmaceuticals and material science.[3] The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer and kinase inhibitory properties.[4][5]

This application note provides a detailed guide for researchers on the Suzuki cross-coupling of 5-bromo-1H-indazol-4-ol, a key intermediate for building libraries of novel indazole-based compounds. We will delve into the mechanistic underpinnings of the reaction, explore critical reaction parameters, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to empower scientists in drug development and chemical research.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, which inserts into the carbon-bromine bond of 5-bromo-1H-indazol-4-ol. This step oxidizes the palladium to Pd(II), forming a square planar organopalladium(II) complex.[3][6] This is often the rate-determining step of the reaction.[3]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base.[9] The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[10][11][12]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_di_org R¹-Pd(II)(R²)L₂ transmetalation->pd_di_org reductive_elimination Reductive Elimination pd_di_org->reductive_elimination reductive_elimination->pd0 out1 R¹-R² (Product) reductive_elimination->out1 in1 R¹-X (5-bromo-1H-indazol-4-ol) in1->oxidative_addition in2 [R²-B(OH)₃]⁻ (Activated Boronic Acid) in2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters for 5-bromo-1H-indazol-4-ol

The success of coupling 5-bromo-1H-indazol-4-ol hinges on the careful selection of several key components. The presence of unprotected, acidic NH and OH groups on the indazole ring presents a specific challenge, as they can interact with the catalyst or base, potentially inhibiting the reaction.[13]

Palladium Catalyst and Ligands

The choice of palladium source and its coordinating ligand is paramount. While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand often show higher activity and stability.[4][14]

  • Ligands : Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[15] For challenging substrates like N-heterocycles, Buchwald ligands (e.g., SPhos, XPhos) and ferrocene-based ligands (e.g., dppf) have proven highly effective.[4][13]

The Base

The base plays multiple crucial roles: it facilitates the formation of the active boronate species, aids in the reductive elimination step, and can influence the lifetime of the catalyst.[3][10]

  • Common Choices : Inorganic bases are most common.[16]

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) are widely used and offer a good balance of reactivity and functional group tolerance.[4][14]

    • Phosphates (K₃PO₄) are often effective, particularly in anhydrous conditions.[14]

    • Fluorides (CsF, KF) can be advantageous for reactions involving base-sensitive functional groups.[9] For 5-bromo-1H-indazol-4-ol, a moderately strong base like K₂CO₃ or Cs₂CO₃ is recommended to activate the boronic acid without causing excessive deprotonation of the substrate, which could lead to catalyst inhibition.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Aprotic Solvents : Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are excellent choices, often used with added water to dissolve the inorganic base.[4][6]

  • Biphasic Systems : Toluene/water mixtures are also common, requiring vigorous stirring to ensure efficient reaction at the phase interface.[16] A mixture such as 1,4-dioxane/water or DME/water is a reliable starting point.

Recommended Reaction Conditions: A Tabulated Guide

Based on literature precedents for similar bromoindazole systems, the following conditions serve as excellent starting points for the Suzuki coupling of 5-bromo-1H-indazol-4-ol.

ComponentExample Reagents & ConditionsRationale & Reference
Palladium Source PdCl₂(dppf) (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)PdCl₂(dppf) is an air-stable and highly effective pre-catalyst.[4][17] Pd(OAc)₂ is a common, cost-effective precursor.[5]
Ligand dppf (with PdCl₂) or SPhos / XPhos (with Pd(OAc)₂)dppf is robust and effective for many heteroaryl couplings.[4] Buchwald ligands like SPhos excel with N-heterocycles.[13]
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.)A slight excess ensures complete consumption of the bromo-indazole. Using boronate esters can improve stability.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Carbonates are effective and well-tolerated. Cs₂CO₃ is more soluble and can accelerate reactions.[4][14]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMEThese solvents effectively dissolve the organic components and, with water, the inorganic base.[4][6]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.[14][18][19]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki cross-coupling of 5-bromo-1H-indazol-4-ol with a generic arylboronic acid.

Reagents & Materials:

  • 5-bromo-1H-indazol-4-ol (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To the reaction vessel, add 5-bromo-1H-indazol-4-ol, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with inert gas (e.g., Nitrogen) three times to remove all oxygen.

  • Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Degassing : Sparge the reaction mixture with a stream of inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed. Alternatively, use three freeze-pump-thaw cycles.[16]

  • Reaction : Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[20]

Experimental Workflow Visualization

Experimental_Workflow start Start reagents 1. Reagent Addition (Indazole, Boronic Acid, Catalyst, Base) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Solvent Addition & Degassing (Dioxane/Water, Sparge with N₂/Ar) inert->solvent reaction 4. Reaction (Heat at 90-100 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (EtOAc/Water Extraction, Wash, Dry) reaction->workup purification 6. Purification (Flash Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis end End (Pure Product) analysis->end

Sources

Method

The Strategic Utility of 5-Bromo-1H-indazol-4-ol in the Synthesis of Complex Heterocycles

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the indazole core is a privileged scaffold, renowned for its presence in a multitude of clinically significant mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the indazole core is a privileged scaffold, renowned for its presence in a multitude of clinically significant molecules.[1][2] Its ability to act as a bioisostere for indole and to form key hydrogen bonding interactions has cemented its role in the development of targeted therapies, particularly kinase inhibitors.[3] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-bromo-1H-indazol-4-ol . The strategic placement of a bromine atom at the 5-position, a hydroxyl group at the 4-position, and the inherent reactivity of the pyrazole ring bestows this molecule with three distinct points of diversification. This trifecta of functionality makes it an exceptionally powerful building block for the synthesis of complex, fused heterocyclic systems, offering a rapid route to novel chemical entities with therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. We will explore the synthetic rationale for accessing this key intermediate, delve into its nuanced reactivity, and provide detailed, field-tested protocols for its application in constructing advanced heterocyclic frameworks.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-bromo-1H-indazol-4-ol is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)
pKa (Phenolic OH) ~8-10 (estimated)
pKa (Indazole NH) ~13-14 (estimated)

Proposed Synthesis of 5-Bromo-1H-indazol-4-ol

While a direct, optimized synthesis for 5-bromo-1H-indazol-4-ol is not extensively documented in readily available literature, a plausible and robust synthetic route can be designed based on established indazole synthesis methodologies.[4][5] The following protocol is a proposed sequence, leveraging the classical Jacobson or related indazole cyclization reactions.

Workflow for the Proposed Synthesis

A 2-Bromo-6-methyl-3-nitroaniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B Step 1 C Intramolecular Cyclization (Heat) B->C Step 2 D 5-Bromo-4-methyl-7-nitro-1H-indazole C->D Intermediate E Hydroxylation (e.g., via Diazotization-Hydrolysis of an amino intermediate) D->E Multi-step transformation F 5-Bromo-1H-indazol-4-ol E->F Final Product

Caption: Proposed synthetic workflow for 5-bromo-1H-indazol-4-ol.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-4-methyl-1H-indazole from 4-Bromo-2-methylaniline (adapted from known procedures) [4]

  • To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform, add acetic anhydride (1.1 eq) at a temperature below 40 °C.

  • After stirring for approximately 1 hour, introduce potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq).

  • Heat the reaction mixture to reflux (around 68-70 °C) and maintain for 18-20 hours.

  • Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure.

  • The crude product is then subjected to an acidic workup with concentrated HCl, followed by basification with NaOH to a pH of 11.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude material by silica gel chromatography to yield 5-bromo-4-methyl-1H-indazole.

Note on further transformation to 5-Bromo-1H-indazol-4-ol: The subsequent steps to convert the methyl group to a hydroxyl group would involve established functional group interconversion strategies, which may include benzylic bromination followed by hydrolysis, or oxidation to a carboxylic acid, Curtius rearrangement, and hydrolysis of the resulting amine. A more direct route, if a suitable starting material is available, would be preferable.

Core Applications in Heterocyclic Synthesis

The true synthetic power of 5-bromo-1H-indazol-4-ol lies in the orthogonal reactivity of its three key functional sites: the acidic N-H of the pyrazole ring, the phenolic hydroxyl group, and the C5-bromine atom.

Core 5-Bromo-1H-indazol-4-ol N-H 4-OH 5-Br N_Alkylation N-Alkylation / N-Arylation Core:n->N_Alkylation Site 1 O_Alkylation O-Alkylation / Etherification Core:o->O_Alkylation Site 2 Pd_Coupling Palladium-Catalyzed Cross-Coupling Core:b->Pd_Coupling Site 3 Fused_N Fused N-Heterocycles N_Alkylation->Fused_N Fused_O Fused O-Heterocycles (e.g., Pyrazolo-oxazines) O_Alkylation->Fused_O C5_Substituted C5-Aryl/Alkenyl/Amine Indazoles Pd_Coupling->C5_Substituted

Caption: Reactivity sites of 5-bromo-1H-indazol-4-ol for heterocyclic synthesis.

Application Note 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This is particularly valuable in structure-activity relationship (SAR) studies for kinase inhibitors, where substitution at this position can significantly impact potency and selectivity.[3]

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the coupling of 5-bromo-1H-indazol-4-ol with an arylboronic acid.

Materials:

  • 5-Bromo-1H-indazol-4-ol (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O or DME/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-1H-indazol-4-ol, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-4-ol.

Expertise & Causality: The choice of palladium catalyst and ligand is critical. For electron-rich or sterically hindered boronic acids, more active catalysts like those with bulky phosphine ligands (e.g., SPhos, XPhos) may be required. The base is essential for the transmetalation step in the catalytic cycle.

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the amination of the C5-position, a key transformation for synthesizing compounds targeting various receptors and enzymes.

Materials:

  • 5-Bromo-1H-indazol-4-ol (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3, 2 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., THF or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 5-bromo-1H-indazol-4-ol, the palladium precatalyst, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 65-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Trustworthiness: The use of modern palladium precatalysts often simplifies the reaction setup and improves reproducibility. It is crucial to use an anhydrous solvent and maintain an inert atmosphere as both the catalyst and the strong base are sensitive to moisture and oxygen.[6]

Application Note 2: Leveraging the 4-Hydroxy Group for Fused O-Heterocycles

The 4-hydroxy group is a nucleophilic site that can be exploited for the construction of fused oxygen-containing heterocycles, such as pyrazolo-fused oxazines or oxazepines. This strategy is highly valuable for creating novel three-dimensional scaffolds.

Protocol 2.1: Synthesis of a Fused Pyrazolo-oxazine via O-Alkylation and Intramolecular Cyclization

This protocol describes a two-step sequence involving Williamson ether synthesis followed by an intramolecular cyclization.

Step A: O-Alkylation

  • To a solution of 5-bromo-1H-indazol-4-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a suitable bifunctional electrophile, for example, 1-bromo-2-chloroethane (1.2 eq).

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify by chromatography to isolate the O-alkylated intermediate: 5-bromo-4-(2-chloroethoxy)-1H-indazole.

Step B: Intramolecular Cyclization

  • Dissolve the intermediate from Step A in a suitable solvent such as DMF.

  • Add a stronger base, for instance, sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by LC-MS).

  • Carefully quench the reaction with water or a saturated NH₄Cl solution.

  • Extract the product, dry the organic layer, and purify by chromatography to yield the fused pyrazolo[3,4-f][3][7]oxazine derivative.

Expertise & Causality: The choice of base and solvent in both steps is crucial. A weaker base like K₂CO₃ is sufficient for the initial O-alkylation. A stronger base like NaH is required to deprotonate the indazole N-H, initiating the intramolecular nucleophilic substitution to form the fused ring.

Application Note 3: Regioselective N-Alkylation of the Indazole Core

Direct alkylation of the indazole N-H can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the solvent, the base, and the substituents on the indazole ring.[8][9]

Protocol 3.1: Selective N1-Alkylation

Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product.[8][9]

Materials:

  • 5-Bromo-1H-indazol-4-ol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of 5-bromo-1H-indazol-4-ol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Separate the N1 and any minor N2 isomers by column chromatography.

Authoritative Grounding: The preference for N1 alkylation in THF with NaH is often attributed to the coordination of the sodium cation with the indazole anion, leading to a sterically more accessible N1 position for the incoming electrophile.[8]

Conclusion

5-Bromo-1H-indazol-4-ol is a highly versatile and strategic building block for the synthesis of complex heterocyclic compounds. Its three distinct functional handles—the C5-bromine for cross-coupling, the 4-hydroxy group for forming fused oxygenated rings, and the pyrazole N-H for substitution—can be addressed with a high degree of chemoselectivity. By employing the protocols and understanding the chemical principles outlined in this guide, researchers can unlock the potential of this scaffold to rapidly generate diverse and novel molecules for drug discovery and development programs.

References

  • Sather, A. C., Berryman, O. B., & Rebek, J., Jr. (2012). Synthesis of fused indazole ring systems and application to nigeglanine hydrobromide. Organic Letters, 14(6), 1600–1603. Available at: [Link][10][11]

  • Barreiro, G., et al. (2016). Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization. The Journal of Organic Chemistry, 81(15), 6346-6357. Available at: [Link][7]

  • ResearchGate. (2025). Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. Available at: [Link][12]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from [5]

  • Organic Chemistry Portal. (2023). Indazole synthesis. Retrieved from [Link][13]

  • ResearchGate. (2025). Efficient method for the synthesis of novel pyrano[2,3-f]pyrazolo[3,4-d][3][4]oxazepines from allomaltol containing pyrazoles. Available at: [Link][14]

  • PubMed. (2024). Theoretical insight into the regioselective formation of pyrazolo[3][7]-oxazepine and -oxazines. Available at: [Link][15]

  • Taylor & Francis Online. (2025). Efficient method for the synthesis of novel pyrano[2,3-f]pyrazolo[3,4-d][3][4]oxazepines from allomaltol containing pyrazoles. Available at: [Link][16]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link][8][17]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link][9]

  • Preprints.org. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link][18]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from [19]

  • Google Patents. (n.d.). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Retrieved from [2]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. Available at: [Link][20]

  • Tianming Pharmaceuticals. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole – High-Purity Supplier. Retrieved from [Link][21]

  • ACS Publications. (2009). A Versatile New Synthetic Route to 1N-Hydroxyindazoles. Organic Letters. Available at: [Link][22]

  • ScienceDirect. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Arabian Journal of Chemistry. Available at: [Link][23]

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Application

how to prepare 5-bromo-1H-indazol-4-ol stock solutions in DMSO

An In-depth Guide to the Preparation of 5-bromo-1H-indazol-4-ol Stock Solutions in DMSO For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the preparation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Preparation of 5-bromo-1H-indazol-4-ol Stock Solutions in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of 5-bromo-1H-indazol-4-ol stock solutions in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring compound solubility, maintaining the integrity of downstream assays, and obtaining reproducible experimental results.

Introduction to 5-bromo-1H-indazol-4-ol

Indazole scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The 5-bromo-1H-indazole core, in particular, is a versatile building block in the synthesis of various biologically active molecules, including kinase inhibitors used in cancer research.[1] The addition of a hydroxyl group at the 4-position, as in 5-bromo-1H-indazol-4-ol, can further influence the compound's biological activity and physicochemical properties.

The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo study. DMSO is a widely used solvent in drug discovery and life sciences due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[2] However, proper techniques must be followed to ensure complete dissolution and to minimize potential issues like compound precipitation or degradation.

Section 1: Physicochemical Properties and Safety Considerations

Accurate knowledge of the compound's properties and handling requirements is essential for the safe and effective preparation of stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-1H-indazol-4-ol is presented in Table 1. Note that as this specific isomer is not widely documented, some properties are estimated based on the closely related compound, 5-bromo-1H-indazole.

Table 1: Physicochemical Properties of 5-bromo-1H-indazol-4-ol

PropertyValueSource/Reference
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated (Based on 197.03 g/mol for C₇H₅BrN₂[3][4])
Appearance White to yellow or brown solid (predicted)Based on similar compounds[5]
Solubility Generally soluble in organic solvents like DMSOGeneral knowledge for indazole derivatives[6]
Storage Temperature Refrigerator (predicted)Based on similar compounds[5]
Safety and Handling

5-bromo-1H-indazol-4-ol, like other bromo-indazole derivatives, should be handled with care. The safety information for the closely related 5-bromo-1H-indazole indicates that it can be harmful if swallowed, and may cause skin and eye irritation.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes.[7] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Section 2: Protocol for Preparation of 5-bromo-1H-indazol-4-ol Stock Solution in DMSO

This section provides a detailed, step-by-step protocol for preparing a high-concentration stock solution of 5-bromo-1H-indazol-4-ol in DMSO.

Materials and Equipment
  • 5-bromo-1H-indazol-4-ol powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Calibrated pipettes and sterile tips

Experimental Workflow

The following diagram illustrates the general workflow for preparing the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex Vortex Add DMSO->Vortex Optional Steps Optional Steps Vortex->Optional Steps if needed Visually Inspect Visually Inspect Vortex->Visually Inspect Optional Steps->Visually Inspect Aliquot Aliquot Visually Inspect->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C

Caption: Workflow for preparing a 5-bromo-1H-indazol-4-ol stock solution in DMSO.

Step-by-Step Protocol

Step 1: Determine the Desired Concentration and Volume

First, decide on the final concentration and volume of your stock solution. For example, to prepare 1 mL of a 10 mM stock solution.

Step 2: Calculate the Required Mass of 5-bromo-1H-indazol-4-ol

Use the following formula to calculate the mass of the compound needed:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution: Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (213.03 g/mol ) Mass (g) = 0.0021303 g = 2.13 mg

Step 3: Weigh the Compound

Accurately weigh the calculated mass of 5-bromo-1H-indazol-4-ol using a calibrated analytical balance. Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.

Step 4: Add DMSO and Dissolve

Add the desired volume of sterile DMSO to the tube containing the compound.[2]

Step 5: Facilitate Dissolution

  • Vortexing: Tightly cap the tube and vortex it gently until the compound is completely dissolved.[2] Avoid vigorous mixing to prevent the introduction of air bubbles.

  • Sonication (Optional): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for a few minutes.[2]

  • Gentle Warming (Optional): Gentle warming in a 37°C water bath can also aid dissolution.[2] However, use this method with caution as heat may degrade some compounds.

Step 6: Visual Inspection

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

Step 7: Aliquoting and Storage

Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C for long-term stability.

Section 3: Best Practices and Troubleshooting

  • Starting with a Small-Scale Test: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the compound's solubility at the desired concentration.

  • Use of Anhydrous DMSO: Ensure that the DMSO used is anhydrous, as water can affect the solubility of some compounds and the stability of the stock solution.

  • Final DMSO Concentration in Assays: Be mindful of the final concentration of DMSO in your experimental assays, as high concentrations can be toxic to cells.[2] Typically, the final DMSO concentration should be kept below 0.5%.

  • Precipitation upon Dilution: Some compounds may precipitate when the DMSO stock solution is diluted into an aqueous buffer. If this occurs, consider preparing a more dilute stock solution or using a different solvent system.

References

  • PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

Sources

Method

5-bromo-1H-indazol-4-ol as a building block for pharmaceutical compounds

Application Note: 5-Bromo-1H-indazol-4-ol as a Privileged Orthogonal Building Block for Next-Generation Therapeutics Executive Summary & Molecular Rationale The indazole scaffold has emerged as a "privileged structure" i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-1H-indazol-4-ol as a Privileged Orthogonal Building Block for Next-Generation Therapeutics

Executive Summary & Molecular Rationale

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole cores[1]. Its unique tautomeric properties and enhanced metabolic stability make it a cornerstone in the development of kinase inhibitors and protein-protein interaction modulators[2]. Within this chemical space, 5-bromo-1H-indazol-4-ol represents a highly specialized, orthogonal building block.

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic three-point functionalization hub. The strategic placement of the 1H-nitrogen, the C4-hydroxyl, and the C5-bromide allows for divergent, late-stage functionalization without cross-reactivity. This application note details the physicochemical properties, mechanistic causality, and validated protocols required to harness this building block effectively in drug discovery workflows.

Physicochemical & Structural Data

Before initiating synthetic workflows, it is critical to understand the intrinsic properties of the scaffold. The electron-withdrawing nature of the C5-bromide increases the acidity of the C4-phenol, while the 1H-indazole nitrogen remains highly nucleophilic.

Table 1: Quantitative Physicochemical Properties of 5-bromo-1H-indazol-4-ol

ParameterValuePharmacological / Synthetic Relevance
CAS Number 1638763-63-9[3]Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H5BrN2O[3]Defines the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 213.03 g/mol [3]Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
C5-Bromide Reactivity ElectrophilicIdeal handle for Pd-catalyzed oxidative addition (Suzuki/Buchwald)[4].
C4-Hydroxyl pKa ~8.5 - 9.0 (Est.)Highly tunable; acts as a strong H-bond donor or can be etherified to modulate lipophilicity.
N1-Indazole pKa ~14.0 (Est.)Requires protection (e.g., THP, SEM) to prevent catalyst poisoning during cross-coupling.

Strategic Functionalization: The Orthogonal Workflow

The true value of 5-bromo-1H-indazol-4-ol lies in its orthogonal reactivity. To prevent unwanted side reactions (such as N-arylation during Suzuki coupling or O-alkylation during N-protection), a strict chronological workflow must be adhered to:

  • N1-Protection: The indazole NH must be masked first. If left unprotected, it can coordinate with palladium catalysts, stalling downstream cross-coupling reactions, or undergo spontaneous N-alkylation.

  • C4-Oxygen Modification: Once the nitrogen is protected, the C4-phenol can be selectively alkylated (to form an ether) or triflated (to create a second cross-coupling handle).

  • C5-Cross Coupling: With the N1 and C4 positions secured, the C5-bromide is subjected to transition-metal catalysis to build the extended molecular framework.

G Start 5-bromo-1H-indazol-4-ol (Core Scaffold) Step1 N1-Protection (THP / SEM) Start->Step1 Acid Cat. / Base Step2A O-Alkylation (Etherification) Step1->Step2A R-X, K2CO3 Step2B O-Triflation (Cross-Coupling Handle) Step1->Step2B Tf2O, Pyridine Step3A C5 Suzuki/Buchwald Cross-Coupling Step2A->Step3A Pd Cat., Ar-B(OH)2 Step3B C4/C5 Dual Cross-Coupling Step2B->Step3B Pd Cat., Sequential Final Deprotection & Final API Step3A->Final Acidic Cleavage Step3B->Final Acidic Cleavage

Orthogonal functionalization workflow of 5-bromo-1H-indazol-4-ol in drug discovery.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a specific reagent or condition is utilized.

Protocol A: Regioselective N1-Protection via Tetrahydropyranylation (THP)

Causality: 3,4-Dihydro-2H-pyran (DHP) is chosen because the resulting THP acetal is highly stable to the basic conditions required for subsequent O-alkylation and Suzuki couplings, yet easily cleaved under mild acidic conditions at the end of the synthesis.

  • Preparation: Suspend 5-bromo-1H-indazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq). Rationale: The acid protonates the DHP, generating an oxocarbenium ion susceptible to nucleophilic attack by the indazole N1.

  • Addition: Dropwise add 3,4-Dihydro-2H-pyran (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Rationale: Neutralizing the acid prevents the reversible cleavage of the newly formed THP group. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation (QC): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The product will appear as a significantly less polar spot compared to the starting material. 1H NMR validation must show a characteristic multiplet at δ 1.5–2.2 ppm (THP ring protons) and an anomeric proton triplet near δ 5.7 ppm.

Protocol B: Selective O-Alkylation of the C4-Hydroxyl

Causality: With N1 protected, the C4-hydroxyl is the sole acidic proton remaining. Potassium carbonate (K2CO3) is utilized as it is a mild base—strong enough to deprotonate the phenol (pKa ~8.5) but not harsh enough to degrade the THP protecting group.

  • Preparation: Dissolve the N1-THP protected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M).

  • Deprotonation: Add finely powdered K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add the desired alkyl halide (e.g., Iodomethane or a functionalized bromide) (1.2 eq). Stir at 60 °C for 6 hours. Rationale: Heating accelerates the SN2 displacement, while DMF solvates the potassium cation, leaving a highly reactive, "naked" phenoxide nucleophile.

  • Workup: Dilute with water to crash out the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove residual DMF.

  • Self-Validation (QC): Disappearance of the broad -OH stretch (~3200 cm⁻¹) in FTIR. In 1H NMR, the appearance of the new alkyl protons (e.g., a sharp singlet at δ 3.9 ppm for a methoxy group) confirms successful O-alkylation.

Protocol C: Palladium-Catalyzed C5 Suzuki-Miyaura Cross-Coupling

Causality: The C5-bromide is activated for oxidative addition. Pd(dppf)Cl2 is the catalyst of choice because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step, minimizing debromination side-reactions[4].

  • Preparation: In a Schlenk flask, combine the O-alkylated C5-bromo intermediate (1.0 eq), an arylboronic acid (1.3 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) (0.1 M). Rationale: The biphasic system is critical; dioxane solubilizes the organic substrates, while water dissolves the K2CO3, which is required to form the reactive "ate" complex with the boronic acid for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict argon stream.

  • Reaction: Heat the mixture to 90 °C for 8–12 hours.

  • Workup & Self-Validation (QC): Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc. LC-MS analysis is the primary validation tool here; look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group. The isotopic pattern of bromine (1:1 ratio of M / M+2) will disappear in the product spectra.

Applications in Pharmaceutical Development

The functionalized derivatives of 5-bromo-1H-indazol-4-ol are heavily utilized in modern pharmacotherapy.

  • Kinase Inhibitors: The indazole core acts as an ATP-competitive hinge binder. For instance, dual EGFR/VEGFR-2 inhibitors frequently utilize substituted indazoles to establish critical hydrogen bonds with the kinase backbone[5].

  • Innate Immunity (IRAK4): Substituted indazoles are prominent in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The structural geometry provided by the C4/C5 substitution pattern allows the molecule to precisely navigate the IRAK4 active site, disrupting IL-1R/TLR signal transduction in autoimmune diseases[6].

References

  • Aaron Chemicals. 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9) Product Specifications. Aaronchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpLgc6K_lPc6BBdibjHh1XuVFm6bXckyZnJZdS979R7LLY1FeI9yAn4IHxzTnUyAX_1r1ImJUDY_Eha6rWXYr8vktMr1eeqbX3UGCxMgl5FDSm77MQCjpfSdiJlmcvaCDB]
  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry / National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpXMR4FzfFS-0EkC8_br5QXzsf7AFGzZWppJtGgCu7hv7QMOKehBDsJlaBgyMVl9lKZZCGoqpSZFaSYyBFsxDJIf8K2cMIRaN-5VCcnkwJ9LDkbAY49IqfnL6HhBvzv2rutK7oJIyeOcofKokj]
  • Minutolo, F., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOqw5TkBhBkTIbhmYFowx6Grbt_MLQ4FpNTd9Rr5B5owY9SlCtuVQ6S_S1iFeEqYPDXYeFKNlGRyWHo_VklMssUqTSKcnoYnZAhrhG-cc_EXcyTeEzt5SyrEOQi12yt7eB4qoqwjd0gzBucGg=]
  • Taylor & Francis. (2025). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGofaEmTho_yzxryG_cv06ggsvTyOfF7L-_k9F_iTamLPbhJqGTA_RxHVEJCzUfbVJsbT4ysuRumzNZmtyYrfub786q-nk43kPMZ44CojFuxohFnokJlFXJ9vy0CG5zlh4aJVZGZiXdDZyo1nfpgSlKgI0SI5532M8bnrt1xQ==]
  • Google Patents. (2016). WO2016011390A1 - Irak4 inhibiting agents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeocHsUrjVprb0EWVMxhEh1y_NDTeaPch1ERR6RRs6UKH8henOC1augfqBFbrC-PAngrfOqf2DJh2uJalJPYyPF4h4GW5dbZmJLnntX7Vou2j1bIWBUg_PcoyuhDWBddjRGGGHeIodAb4UGQ9avQ==]

Sources

Application

A Strategic Guide to In Vitro Assay Development for Novel Indazole-Based Compounds: A Case Study with 5-bromo-1H-indazol-4-ol

Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly protein kinase inhibitors.[1][2] This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of novel indazole-based small molecules, using 5-bromo-1H-indazol-4-ol as a representative compound. We present a logical cascade of assays, from initial compound handling and biochemical screening to cell-based validation of efficacy and target engagement. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale necessary to generate robust and reliable data packages for novel chemical entities.

Introduction: The Rationale for a Hypothesis-Driven Approach

Indazole derivatives have demonstrated a wide array of pharmacological activities and are key components of several FDA-approved kinase inhibitors, including axitinib and pazopanib.[1] Their structure is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[2] When approaching a novel, uncharacterized indazole derivative such as 5-bromo-1H-indazol-4-ol, a logical starting hypothesis is that it will exhibit activity as a kinase inhibitor.

This guide is structured to test this hypothesis through a tiered screening cascade. The workflow is designed to be self-validating, where each successive assay builds upon and confirms the findings of the last. We will progress from a direct biochemical assay measuring enzyme inhibition, to a cell-based assay assessing a compound's effect on cell health, and finally to an advanced target engagement assay to confirm that the compound binds its intended target within the complex environment of a living cell.

Compound Characterization and Handling

Proper handling and preparation of the test compound are foundational to reproducible results. The physicochemical properties of 5-bromo-1H-indazol-4-ol are crucial for its storage, solubility, and use in aqueous assay buffers.

Table 1: Physicochemical Properties of 5-bromo-1H-indazol-4-ol

PropertyValue/InformationSource
Molecular Formula C₇H₅BrN₂ON/A
Molecular Weight 213.03 g/mol N/A
Appearance White to brown solid[3]
Storage Conditions 2-8°C, desiccated, protected from light[3]
Purity ≥95% recommended for primary screening[3]
Solubility Expected to be poorly soluble in water, soluble in DMSON/A
Protocol 2.1: Preparation of Concentrated Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for dissolving hydrophobic small molecules for in vitro screening due to its high solubilizing power and compatibility with most assay formats at low final concentrations. Preparing a high-concentration stock (e.g., 10 mM) allows for minimal solvent carryover into the final assay, mitigating potential solvent-induced artifacts.

Materials:

  • 5-bromo-1H-indazol-4-ol (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: Determine the mass of 5-bromo-1H-indazol-4-ol required to prepare a 10 mM stock solution. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock: Mass = 0.010 mol/L * 0.001 L * 213.03 g/mol = 0.00213 g = 2.13 mg

  • Weighing: Accurately weigh 2.13 mg of the compound and place it into a sterile vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

The Assay Cascade: A Strategic Workflow

A tiered approach to screening ensures that resources are used efficiently and that data is robust. The initial biochemical assay provides a clean measure of potency, while subsequent cell-based assays confirm on-target activity in a more physiologically relevant context and rule out non-specific cytotoxicity.

Assay_Cascade cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Toxicity cluster_2 Tier 3: In-Cell Target Validation T1 Protocol 3.1: Biochemical Kinase Assay T2 Protocol 4.1: Cell Viability Assay T1->T2 Confirm Cellular Activity T3 Protocol 5.1: Cellular Thermal Shift Assay (CETSA) T2->T3 Validate On-Target Binding

Caption: A tiered workflow for characterizing novel indazole compounds.

Tier 1: Biochemical Kinase Inhibition Assay

Rationale: The first step is to determine if 5-bromo-1H-indazol-4-ol directly inhibits the enzymatic activity of a purified protein kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[4]

Protocol 4.1: ADP-Glo™ Kinase Assay

Principle: This assay quantifies kinase activity by measuring ADP production. After the kinase reaction, a reagent is added to stop the reaction and deplete any remaining ATP. A second detection reagent then converts the ADP back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[4][5]

Materials:

  • Purified kinase of interest (e.g., a relevant cancer-associated kinase)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-bromo-1H-indazol-4-ol serial dilution in assay buffer (final DMSO ≤ 1%)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[4]

  • Compound Plating: Add 1 µL of the serially diluted compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for 5-bromo-1H-indazol-4-ol

Kinase TargetIC₅₀ (nM)Hill Slope
Kinase X75.31.10.992
Kinase Y12400.90.985
Kinase Z>10,000N/AN/A

Tier 2: Cell Viability and Cytotoxicity Assay

Rationale: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability or efflux. Conversely, a compound may induce cell death through non-specific toxicity rather than by inhibiting its intended target. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels, which is a robust indicator of the number of metabolically active, viable cells.[6][7] This assay is crucial for distinguishing targeted anti-proliferative effects from general cytotoxicity.

Protocol 5.1: CellTiter-Glo® Cell Viability Assay

Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to quantify the amount of ATP present in cell culture, which is directly proportional to the number of viable cells.[7][8] The reagent lyses the cells and generates a stable "glow-type" luminescent signal.[6]

Materials:

  • Cancer cell line relevant to the kinase target

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)

  • 5-bromo-1H-indazol-4-ol serial dilution

  • White, opaque-walled 96-well or 384-well plates suitable for cell culture

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled multiwell plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat cells with a serial dilution of 5-bromo-1H-indazol-4-ol. Include vehicle-only (DMSO) wells as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as positive controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours.

  • Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[8] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][9] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Tier 3: Cellular Target Engagement Assay

Rationale: Demonstrating that a compound inhibits a purified enzyme and reduces cell viability is strong evidence, but it does not prove that the compound is acting on its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[10][11]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[11] The binding of a small molecule to its protein target typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a shift in the protein's melting curve indicates direct physical binding.[10]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand Unfolded_NL Denatured (Insoluble) Folded_NL Target Protein (Soluble) Folded_NL->Unfolded_NL Heat (Low Tm) Ligand Ligand Complex Ligand-Target Complex (Soluble & Stabilized) Unfolded_L Denatured (Insoluble) Complex->Unfolded_L Heat (High Tm)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol 6.1: Western Blot-based CETSA

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of 5-bromo-1H-indazol-4-ol (e.g., 10x biochemical IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the kinase target. A loading control, such as GAPDH or β-actin, should also be probed, though it's important to note they also have their own melting curves.[13]

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against temperature to generate melting curves and determine the shift in the apparent melting temperature (Tₘ). A positive shift in the compound-treated sample confirms target engagement.

Conclusion

This application note outlines a strategic, multi-tiered approach for the initial in vitro characterization of 5-bromo-1H-indazol-4-ol, a novel compound from the pharmacologically significant indazole class. By progressing from direct biochemical inhibition assays to cellular viability and finally to direct target engagement confirmation via CETSA, researchers can build a comprehensive and robust data package. This workflow not only determines the potency and cellular efficacy of a compound but also validates its mechanism of action, providing a solid foundation for further preclinical development.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1820-1838. Available at: [Link]

  • Various Authors. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Available at: [Link]

  • Oh, Y., et al. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 56(10), 4048-4061. Available at: [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Available at: [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Available at: [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Available at: [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Available at: [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Available at: [Link]

  • Carna Biosciences, Inc. (n.d.). KINASE ADP-GloTM Kit Protocol. Available at: [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(19), e1944. Available at: [Link]

  • bioRxiv. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • Lapek, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 567-574. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(8), 1085-1093. Available at: [Link]

  • Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1986. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 5-bromo-1H-indazol-4-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and improving the aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and improving the aqueous solubility of 5-bromo-1H-indazol-4-ol and other similar poorly soluble small molecules. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower your experimental decisions.

I. Understanding the Challenge: Why is 5-bromo-1H-indazol-4-ol Likely to be Poorly Soluble?

Before diving into solutions, it's crucial to understand the root cause of the solubility issue. The molecular structure of 5-bromo-1H-indazol-4-ol, featuring a fused aromatic ring system (indazole), a halogen (bromo group), and a hydroxyl group (phenol), presents a classic case of a compound with low aqueous solubility.

  • Aromatic Rings and Halogens: These components are largely non-polar and hydrophobic, meaning they do not favorably interact with the polar water molecules.

  • Hydrogen Bonding: While the indazole and hydroxyl groups can participate in hydrogen bonding, the overall hydrophobic nature of the molecule dominates, leading to poor solubility in water.[1]

II. Troubleshooting Guide & FAQs: A Step-by-Step Approach to Improving Solubility

This section is designed to guide you through a logical progression of techniques, from the simplest to the more complex, to enhance the aqueous solubility of your compound.

FAQ 1: I have a new batch of 5-bromo-1H-indazol-4-ol, and it won't dissolve in my aqueous buffer. What is the first thing I should try?

Answer: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Rationale: This is a common and effective method for compounds that are poorly soluble in water but have good solubility in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and miscibility with water.

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Solvent Selection: Start with 100% DMSO. If DMSO is incompatible with your downstream experiments, other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Stock Concentration: Aim for a high but achievable stock concentration (e.g., 10-50 mM). This will allow for significant dilution into your aqueous buffer while keeping the final organic solvent concentration low.

  • Dissolution:

    • Accurately weigh the desired amount of 5-bromo-1H-indazol-4-ol.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly. Gentle heating (up to 37°C) or sonication can be used to aid dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution into your final aqueous buffer.

    • Crucially, add the stock solution to the buffer and mix immediately and vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Keep the final concentration of the organic solvent in your assay as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.

FAQ 2: The organic solvent approach isn't suitable for my cell-based assay. What other simple method can I try?

Answer: Adjusting the pH of your aqueous buffer can be a highly effective strategy for ionizable compounds like 5-bromo-1H-indazol-4-ol.

Rationale: The solubility of a compound that can gain or lose a proton (ionize) is highly dependent on the pH of the solution.[1][2] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic. By increasing the pH of the solution (making it more basic), you can deprotonate the hydroxyl group to form a phenolate anion, which is significantly more water-soluble.

  • Indazole Ring: The indazole ring system contains nitrogen atoms that can be protonated or deprotonated. The overall pKa of the molecule will determine how it behaves at different pH values.

Experimental Protocol: pH Adjustment for Improved Solubility

  • Determine the pKa: If the pKa of 5-bromo-1H-indazol-4-ol is unknown, you can estimate it using computational tools or determine it experimentally via potentiometric titration or UV-Vis spectroscopy.

  • Prepare a pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Add an excess of your compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Select the Optimal pH: Based on the pH-solubility profile, choose a buffer pH that provides the desired solubility and is compatible with your experimental system.

FAQ 3: I've tried pH adjustment, but the solubility is still not sufficient, or the required pH is not compatible with my experiment. What's next?

Answer: The use of co-solvents or solubilizing agents can further enhance the solubility of your compound.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[2][3] Solubilizing agents, such as surfactants or cyclodextrins, work through different mechanisms to improve solubility.

Experimental Workflow: Utilizing Co-solvents and Solubilizing Agents

G start Insufficient Solubility with pH Adjustment cosolvent_start cosolvent_start start->cosolvent_start Choose a method cyclo_start cyclo_start start->cyclo_start Choose a method

Data Summary: Common Co-solvents and Solubilizing Agents

Agent Type Examples Mechanism of Action Typical Concentration Range
Co-solvents Polyethylene Glycol (PEG 400), Propylene Glycol, Glycerol, EthanolReduces the polarity of the aqueous solvent.[2][3]5-40% (v/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Forms inclusion complexes by encapsulating the hydrophobic drug molecule.[3]1-10% (w/v)
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor ELForm micelles that encapsulate the hydrophobic drug.Above the critical micelle concentration (CMC)
FAQ 4: Are there any other advanced techniques I can consider for a formulation?

Answer: Yes, for more challenging cases, techniques like salt formation and solid dispersions can be explored, particularly in the context of drug development.

Rationale:

  • Salt Formation: If your compound has a sufficiently acidic or basic functional group, it can be converted into a salt form, which often exhibits significantly higher aqueous solubility than the parent compound.[4][5]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[4] This can be achieved by methods like spray drying or hot-melt extrusion. The resulting amorphous form of the drug is generally more soluble than its crystalline counterpart.[5]

III. Summary and Recommendations

Improving the aqueous solubility of a poorly soluble compound like 5-bromo-1H-indazol-4-ol requires a systematic and logical approach. The flowchart below summarizes the recommended troubleshooting workflow.

G start Start: Poorly Soluble Compound stock 1. Prepare Organic Stock Solution (e.g., DMSO) start->stock ph_adjust 2. pH Adjustment stock->ph_adjust If organic solvent is not suitable success Sufficient Solubility Achieved stock->success If successful cosolvent 3. Use Co-solvents / Cyclodextrins ph_adjust->cosolvent If solubility is still insufficient ph_adjust->success If successful advanced 4. Advanced Formulation (Salt Formation, Solid Dispersion) cosolvent->advanced For formulation development cosolvent->success If successful advanced->success If successful

IV. References

  • CymitQuimica. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from CymitQuimica website.

  • ChemicalBook. (2026, January 13). 5-bromo-1H-indazole | 53857-57-1. Retrieved from ChemicalBook website.

  • ChemicalBook. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. Retrieved from ChemicalBook website.

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97. Retrieved from Sigma-Aldrich website.

  • Chem-Impex. (n.d.). tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate. Retrieved from Chem-Impex website.

  • BenchChem. (2025). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Retrieved from BenchChem website.

  • PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from PubChem website.

  • Tianming Pharmaceuticals. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole – High-Purity Supplier. Retrieved from Tianming Pharmaceuticals website.

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazol-3-ol | 7364-27-4. Retrieved from Sigma-Aldrich website.

  • Kumar, S., & Singh, A. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from Auctores online.

  • BLD Pharm. (n.d.). 1891120-48-1|5-Bromo-1H-indazol-4-amine. Retrieved from BLD Pharm website.

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from Google Patents website.

  • ChemicalBook. (n.d.). 53857-57-1(5-bromo-1H-indazole). Retrieved from ChemicalBook website.

  • ChemicalBook. (2025, September 12). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7. Retrieved from ChemicalBook website.

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole-4-carbonitrile | 1459253-64-5. Retrieved from Sigma-Aldrich website.

  • FUJIFILM Wako Chemicals. (n.d.). 5-bromo-4-methyl-1H-indazole. Retrieved from FUJIFILM Wako Chemicals website.

  • IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Retrieved from IOSR Journal website.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Bromo-1H-indazol-4-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 5-bromo-1H-indazol-4-ol. This guide is designed to provide in-depth troubleshooting assistance...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-bromo-1H-indazol-4-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 5-bromo-1H-indazol-4-ol.

Question 1: My reaction to form the indazole core is sluggish or incomplete. What are the primary causes and how can I resolve this?

Answer:

An incomplete reaction is a frequent cause of low yields. Several factors can contribute to this issue, primarily related to reaction kinetics and reagent activity.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The cyclization step to form the indazole ring may require prolonged reaction times or elevated temperatures to proceed to completion.[1][2]

    • Troubleshooting Steps:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material.

      • Extend the reaction time: If starting material is still present after the initially planned duration, continue the reaction and monitor its progress.

      • Increase the temperature: A moderate increase in temperature can significantly accelerate the reaction rate. However, be cautious as excessive heat can lead to byproduct formation.[3] It is crucial to find the optimal temperature for your specific substrate and conditions.

  • Sub-optimal Reagents or Catalysts: The quality and choice of reagents are critical.

    • Troubleshooting Steps:

      • Verify reagent quality: Ensure all reagents, especially bases and catalysts, are fresh and have been stored under appropriate conditions to prevent degradation. Anhydrous solvents are often crucial.[4]

      • Consider alternative reagents: If using a standard protocol with unsatisfactory results, exploring different catalysts or coupling reagents might be beneficial. For instance, in related syntheses, switching from a standard coupling reagent to a more powerful one like HATU or PyBOP has been shown to improve reaction rates.[4]

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in heterocyclic synthesis. In the case of indazoles, several side reactions can occur, leading to a complex mixture and reduced yield of the desired product.

Common Side Reactions & Mitigation Strategies:

  • Formation of Regioisomers: The synthesis of indazoles can often lead to the formation of both 1H- and 2H-indazole isomers.[3] The 1H-indazole is typically the thermodynamically more stable product.

    • Mitigation Strategies:

      • Careful selection of base and solvent: The choice of base and solvent system is critical in controlling regioselectivity. Strong, non-nucleophilic bases in aprotic solvents often favor the formation of the 1H-isomer.[3]

      • Temperature control: Elevated temperatures can sometimes reduce regioselectivity.[3] Running the reaction at the lower end of the effective temperature range may improve the ratio of the desired isomer.

  • Over-bromination: If the synthesis involves a bromination step, there is a risk of di- or tri-bromination, especially with activated indazole rings.[1]

    • Mitigation Strategies:

      • Stoichiometric control: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine). Using a slight excess may be necessary, but a large excess should be avoided.

      • Controlled addition: Add the brominating agent slowly and at a controlled temperature to prevent localized high concentrations.

  • Formation of Hydrazones and Dimers: Incomplete cyclization can leave residual hydrazone intermediates. Dimerization can also occur, particularly at higher temperatures.[3]

    • Mitigation Strategies:

      • Ensure complete cyclization: As mentioned previously, ensure the reaction goes to completion through proper monitoring and adjustment of reaction time and temperature.

      • Optimize catalyst loading: The efficiency of the cyclization can often be improved by the addition of a suitable acid or base catalyst.[3]

Question 3: My final product is difficult to purify, leading to significant material loss. What are the best practices for purifying 5-bromo-1H-indazol-4-ol?

Answer:

Effective purification is key to obtaining a high yield of a pure product. The choice of purification method depends on the nature of the impurities.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid organic compounds on a larger scale.

    • Protocol:

      • Solvent selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield. Collect the crystals by filtration and wash with a small amount of cold solvent.[5]

  • Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful for removing closely related impurities.[6]

    • Protocol:

      • Stationary and mobile phase selection: Silica gel is the most common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the product and impurities, often determined by preliminary TLC analysis.

      • Procedure: Prepare a slurry of silica gel in the eluent and pack the column. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[6]

Question 4: I suspect my diazonium salt intermediate (if applicable to the synthetic route) is decomposing. How can I improve its stability?

Answer:

Diazonium salts are notoriously unstable and their decomposition is a common reason for low yields in reactions like the Sandmeyer reaction.

Strategies to Minimize Decomposition:

  • Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process and subsequent reaction.[7]

  • Use of Fresh Reagents: Ensure that the sodium nitrite solution is freshly prepared.[7]

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a rapid exotherm.

II. Frequently Asked Questions (FAQs)

What are the most critical parameters to control for maximizing the yield of 5-bromo-1H-indazol-4-ol?

The critical parameters are:

  • Temperature: Both for the formation of the indazole ring and any diazotization steps.

  • Reagent Stoichiometry: Particularly for brominating agents to avoid over-bromination.

  • Choice of Base and Solvent: These can significantly influence regioselectivity and reaction rate.

  • Reaction Time: Adequate time must be allowed for the reaction to go to completion.

Are there alternative synthetic routes to 5-bromo-1H-indazol-4-ol that might offer higher yields?

Yes, several synthetic strategies exist for indazoles.[8] The optimal route can depend on the available starting materials and scalability requirements. Some common approaches include:

  • Cyclization of o-toluidine derivatives. [8]

  • Palladium-catalyzed cross-coupling reactions. [8]

  • Nitrosation of indoles. [9]

It is advisable to conduct a literature search for the most current and high-yielding methods.

How can I confidently distinguish between the desired 1H-indazole and the 2H-indazole isomer?

Spectroscopic methods are the primary tools for this differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often diagnostic. The chemical shift of the proton at the 3-position is typically different for the two isomers. 13C and 15N NMR can also provide definitive structural information.[3]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, and their distinct UV-Vis spectra can aid in their identification.[3]

III. Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your synthesis.

TroubleshootingWorkflow start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_byproducts Are significant byproducts present? check_completion->check_byproducts Yes troubleshoot_incomplete Troubleshoot: - Extend reaction time - Increase temperature cautiously - Check reagent quality incomplete_reaction->troubleshoot_incomplete end Optimized Yield troubleshoot_incomplete->end byproduct_formation Byproduct Formation check_byproducts->byproduct_formation Yes check_purification Is there significant loss during purification? check_byproducts->check_purification No troubleshoot_byproducts Troubleshoot: - Optimize base/solvent - Control stoichiometry - Adjust temperature byproduct_formation->troubleshoot_byproducts troubleshoot_byproducts->end purification_loss Purification Loss check_purification->purification_loss Yes check_purification->end No troubleshoot_purification Troubleshoot: - Optimize crystallization solvent - Refine chromatography conditions purification_loss->troubleshoot_purification troubleshoot_purification->end

Caption: A workflow for troubleshooting low yield in synthesis.

IV. Summary of Key Optimization Parameters

ParameterRecommendationPotential Impact of Non-Optimization
Reaction Temperature Optimize for each step; avoid excessive heat.Incomplete reaction, increased byproduct formation, decomposition.[3]
Reaction Time Monitor to completion (TLC, LC-MS).Incomplete conversion of starting materials.[2]
Base/Solvent System Choose to favor the desired regioisomer (e.g., strong, non-nucleophilic base in an aprotic solvent for 1H-indazole).Poor regioselectivity, leading to difficult-to-separate isomers.[3]
Reagent Quality Use fresh, high-purity reagents and anhydrous solvents where necessary.Sluggish or failed reactions.[4]
Purification Method Select based on impurity profile (crystallization for high-purity bulk, chromatography for difficult separations).Significant product loss, low final purity.[6]

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from

  • BenchChem. (n.d.). How to avoid side product formation in 1H-indazole synthesis. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from

  • BenchChem. (n.d.). Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. Retrieved from

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from

  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Science of Synthesis. (2011). 1H- and 2H-Indazoles (Update 2011).

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from

  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from

  • ResearchGate. (2023). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from

  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from

Sources

Troubleshooting

Technical Support Center: 5-Bromo-1H-indazol-4-ol Storage &amp; Stability

Welcome to the dedicated technical support and troubleshooting center for 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9). Engineered for researchers, analytical scientists, and drug development professionals, this guide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for 5-bromo-1H-indazol-4-ol (CAS: 1638763-63-9). Engineered for researchers, analytical scientists, and drug development professionals, this guide synthesizes field-proven insights to ensure the chemical integrity of this halogenated indazole scaffold during storage and experimental handling.

Section 1: Core Degradation Mechanisms (FAQ)

Q1: What are the primary structural vulnerabilities of 5-bromo-1H-indazol-4-ol? A1: The molecule possesses three distinct functional domains that dictate its stability profile, each susceptible to different environmental stressors:

  • The C-Br Bond (Photolysis): Aromatic bromine compounds are highly susceptible to photolytic cleavage upon exposure to UV light[1]. The homolytic fission of the carbon-bromine bond generates highly reactive aryl and bromine radicals, leading to irreversible debromination and subsequent cross-coupling or solvent-adduct formation[2].

  • The Phenolic Hydroxyl & Indazole Core (Oxidation): The hydroxyl group at the 4-position enriches the electron density of the indazole ring system. Exposure to atmospheric oxygen or reactive oxygen species (ROS) triggers oxidative degradation, leading to N-oxide formation or ortho-quinoid derivatives[1]. The 1H-indazole tautomer is generally the most thermodynamically stable, but oxidation disrupts this aromaticity[3].

  • The Heterocyclic Nitrogen (Hydrolysis): While the indazole ring is generally stable to neutral hydrolysis, harsh acidic or basic conditions can induce hydrolytic ring-opening[1].

DegradationPathways Compound 5-Bromo-1H-indazol-4-ol (Parent Scaffold) Photo Photolytic Cleavage (C-Br Bond Fission) Compound->Photo UV Light Oxidation Oxidative Degradation (Phenol/Indazole Ring) Compound->Oxidation O2 / ROS Hydrolysis Hydrolytic Degradation (pH Extremes) Compound->Hydrolysis H2O / H+ / OH- Radical Debromination & Radical Formation Photo->Radical Noxide N-Oxides & Ortho-Quinoid Derivatives Oxidation->Noxide RingOpen Ring-Opening Products Hydrolysis->RingOpen

Logical relationship mapping of 5-bromo-1H-indazol-4-ol degradation pathways and stressors.

Q2: Why does my solid compound turn yellow/brown over time? A2: Discoloration is the macroscopic symptom of microscopic oxidative or photolytic degradation. When the phenol/indazole ring oxidizes, it forms conjugated quinone-like byproducts, which absorb light in the visible spectrum (appearing yellow to brown). If you observe this, immediately halt use and perform an LC-MS purity check before proceeding with sensitive assays[4].

Section 2: Storage Best Practices & Troubleshooting

Q3: How should I store the solid powder versus stock solutions? A3:

  • Solid State: Store in a tightly sealed amber glass vial within a desiccator at 2–8°C for short-term use, or -20°C for long-term storage[1]. The headspace should ideally be purged with an inert gas (Nitrogen or Argon) to displace oxygen and moisture.

  • Solution State: Dissolve in anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]. Aqueous buffers should be avoided for stock solutions due to pH-dependent hydrolytic susceptibility. Store DMSO/DMF stocks at -20°C or -80°C in foil-wrapped aliquots to prevent freeze-thaw cycles and photolysis[4].

Table 1: Stability Profile of Halogenated Indazoles under Stress Conditions (Quantitative data extrapolated from forced degradation studies of analogous halogenated indazoles[1][4])

Stress ConditionReagent/EnvironmentTemp/DurationExpected Recovery (%)Primary Degradation Pathway
Control DMSO, Dark, Inert Gas-20°C, 7 days> 99.5%None
Thermal (Solid) Dry Heat80°C, 7 days~ 98.0%Minor thermal decomposition
Thermal (Soln) DMSO80°C, 48 hours~ 92.0%Thermal decomposition
Photolytic UV Light (1.2M lux hrs)Ambient, 24 hours< 80.0%C-Br cleavage (Debromination)
Oxidative 3% H₂O₂Ambient, 24 hours~ 85.0%N-oxide / Quinone formation
Acidic/Basic 0.1 M HCl or NaOH60°C, 24 hours~ 75.0%Hydrolytic ring-opening

Q4: A precipitate formed in my DMSO stock solution after retrieving it from the -20°C freezer. Is it degraded? A4: Not necessarily. DMSO has a freezing point of 18.5°C. The "precipitate" is often crystallized solvent or the compound crashing out due to low-temperature insolubility[4]. Allow the vial to equilibrate to controlled room temperature (15–30°C)[5] in the dark, and gently vortex or sonicate for 5 minutes. If the solid redissolves completely and the solution is clear, it is safe to use.

Section 3: Experimental Protocol for Forced Degradation

To establish a self-validating system for your specific formulation, we recommend conducting a forced degradation study[5]. This allows you to identify the exact retention times and masses of degradation products, ensuring your analytical methods are truly "stability-indicating."

Methodology: Stability-Indicating Forced Degradation Assay Causality Note: By running a non-stressed control in parallel, any new peaks observed in the chromatogram of the stressed samples can be definitively attributed to the specific stressor, validating the assay's specificity[1].

Step 1: Stock Preparation

  • Weigh exactly 10.0 mg of 5-bromo-1H-indazol-4-ol and dissolve in 10 mL of anhydrous DMSO to create a 1 mg/mL stock solution.

  • Aliquot 1 mL of this stock into five separate amber LC vials. Label them: Control, Acid, Base, Peroxide, UV.

Step 2: Stress Application

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to the Acid vial. Incubate at 60°C for 24 hours[1].

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to the Base vial. Incubate at 60°C for 24 hours[4].

  • Oxidation: Add 1 mL of 3% H₂O₂ to the Peroxide vial. Incubate at room temperature for 24 hours in the dark[1].

  • Photolysis: Transfer the UV aliquot to a quartz cuvette (transparent to UV). Expose to a calibrated UV light source (integrated near-UV energy ≥ 200 W·h/m²) for 24 hours[1].

  • Control: Wrap the Control vial in aluminum foil and store at 2–8°C for 24 hours[1].

Step 3: Neutralization & Quenching

  • Neutralize the Acid vial with 1 mL of 0.1 M NaOH[1].

  • Neutralize the Base vial with 1 mL of 0.1 M HCl[1].

  • Quench the Peroxide vial by adding a calculated stoichiometric amount of sodium thiosulfate (avoid overdosing, as excess quenching agents can interfere with downstream analysis).

Step 4: LC-MS/PDA Analysis

  • Dilute all samples (including the control) 1:10 in the initial HPLC mobile phase.

  • Inject onto a C18 column coupled with a Photodiode Array (PDA) and Mass Spectrometer[1].

  • Compare the chromatograms of the stressed samples against the control. Look for a decrease in the parent peak (m/z [M+H]+ for C7H5BrN2O) and the emergence of new peaks (e.g.,[M-Br+H]+ indicating debromination).

ForcedDegradationWorkflow Prep Prepare Stock (1 mg/mL in DMSO) Stress1 Thermal Stress (80°C, 48h) Prep->Stress1 Stress2 Photolytic Stress (UV Light, 24h) Prep->Stress2 Stress3 Oxidative Stress (3% H2O2, 24h) Prep->Stress3 Control Control Sample (Dark, 2-8°C, 24h) Prep->Control Neutralize Quench / Neutralize (Stop Degradation) Stress1->Neutralize Stress2->Neutralize Stress3->Neutralize Analyze LC-MS / PDA Analysis (Identify Mass & Purity) Control->Analyze Neutralize->Analyze

Step-by-step experimental workflow for establishing a self-validating forced degradation assay.

References

  • National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • U.S. Food and Drug Administration (FDA). Expiration Dating and Stability Testing for Human Drug Products. [Link]

  • ResearchGate. (PDF) Photochemical Degradation of Halogenated Compounds: A Review. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for 5-Bromo-1H-Indazol-4-ol

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-1H-indazol-4-ol. This document is designed for researchers, analytical scientists, and drug development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-bromo-1H-indazol-4-ol. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this important heterocyclic intermediate. Here, we will dissect the common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and provide a structured, science-backed approach to achieving robust and reproducible separations.

Section 1: Understanding the Analyte: The Key to a Successful Method

Before any optimization can begin, a fundamental understanding of the analyte's physicochemical properties is paramount. 5-bromo-1H-indazol-4-ol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary factor influencing its behavior in reversed-phase HPLC.

The key ionizable sites are the phenolic hydroxyl group (acidic) and the pyrazole ring nitrogen (which can be protonated and is thus basic). The retention, peak shape, and selectivity of this compound are therefore highly dependent on the mobile phase pH.[1]

Physicochemical Properties of 5-Bromo-1H-Indazol-4-ol
Structure Chemical structure of 5-bromo-1H-indazol-4-ol
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Predicted XLogP ~2.0-2.5 (LogP is lower than the parent 5-bromo-1H-indazole (2.9) due to the polar hydroxyl group)[2]
Estimated pKa₁ (Phenolic -OH) ~9-10 (Weakly Acidic)
Estimated pKa₂ (Indazole Ring Protonation) ~1-2 (Weakly Basic)

Note: Exact pKa values may vary and should be experimentally determined for highest accuracy.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of method development.

Q1: Where is the best place to start with method development for this compound?

A1: Always start with a simple, generic reversed-phase gradient method. This allows you to quickly determine the approximate retention time and assess initial peak shape. A good starting point provides a baseline from which to make logical, data-driven optimizations.[3]

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmC18 is a general-purpose, non-polar stationary phase suitable for retaining moderately polar aromatic compounds.[4]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)A low pH ensures the indazole nitrogen is protonated and the phenolic hydroxyl is fully suppressed, often leading to better peak shape and retention.[5]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient helps to elute the compound and any potential impurities, giving a full picture of the sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 220 nm and 254 nmIndazole derivatives typically have strong UV absorbance at lower wavelengths. Monitoring multiple wavelengths is good practice.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

Q2: Why is mobile phase pH so critical for 5-bromo-1H-indazol-4-ol?

A2: The mobile phase pH directly controls the ionization state of your analyte.[6] In reversed-phase chromatography, neutral (un-ionized) compounds are more hydrophobic and therefore better retained.[1]

  • At Low pH (e.g., pH < 3): The phenolic hydroxyl group is neutral (protonated), but the indazole ring may be partially protonated (positively charged). This state often yields good retention and sharp peaks because secondary interactions with the silica backbone of the column are minimized.[7]

  • At Mid pH (e.g., pH 4-8): The molecule may exist in multiple ionization states, which can lead to broad or split peaks. This pH range is generally best avoided unless you can find a "sweet spot" at least 2 pH units away from either pKa.[8]

  • At High pH (e.g., pH > 10): The phenolic hydroxyl will be deprotonated (negatively charged), making the molecule more polar and thus less retained. This can be useful if the compound is too strongly retained at low pH, but requires a pH-stable HPLC column.

Q3: What type of HPLC column is best?

A3: A modern, high-purity, end-capped C18 or C8 column is the most reliable choice. These columns have a minimal number of accessible silanol groups on the silica surface.[9] Ionized basic compounds can interact strongly with these silanols, which are acidic, causing significant peak tailing.[10] By using a high-quality, end-capped column, you preemptively solve one of the most common sources of poor peak shape for compounds like this. For highly polar analytes, polar-embedded or aqueous-stable C18 phases can also be considered.[11]

Q4: Should I use Acetonitrile or Methanol as the organic solvent?

A4: Both are viable options and the choice can affect selectivity (the separation between your main peak and impurities).

  • Acetonitrile (ACN): Is a lower viscosity solvent, which results in lower backpressure. It is often considered a "stronger" eluting solvent in reversed-phase HPLC.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[12]

Recommendation: Start with Acetonitrile. If you have co-eluting impurities or poor resolution, developing a parallel method with Methanol is a powerful strategy to change the elution order and achieve separation.

Section 3: Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving specific chromatographic issues.

HPLC_Troubleshooting Start Problematic Chromatogram (e.g., Tailing, Fronting, Poor Retention) Shape_Issue Is the Peak Shape Poor? Start->Shape_Issue Retention_Issue Is Retention Time Incorrect? Start->Retention_Issue Tailing Peak Tailing (Asymmetry > 1.2) Shape_Issue->Tailing Yes Fronting Peak Fronting / Splitting (Asymmetry < 0.8) Shape_Issue->Fronting Yes Shape_Issue->Retention_Issue No Tailing_Sol_1 Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH to <3 (e.g., 0.1% Formic or Phosphoric Acid) Tailing->Tailing_Sol_1 Tailing_Sol_2 Cause: Column Contamination Solution: Perform column wash protocol. Use a guard column. Tailing->Tailing_Sol_2 Tailing_Sol_3 Cause: Metal Chelation Solution: Use a buffer like phosphate instead of TFA. Tailing->Tailing_Sol_3 Fronting_Sol_1 Cause: Sample Overload Solution: Dilute the sample concentration or reduce injection volume. Fronting->Fronting_Sol_1 Fronting_Sol_2 Cause: Sample Solvent Mismatch Solution: Dissolve sample in mobile phase or a weaker solvent. Fronting->Fronting_Sol_2 Fronting_Sol_3 Cause: pH near pKa Solution: Adjust pH to be >2 units away from analyte pKa. Fronting->Fronting_Sol_3 Too_Early Elutes Too Early (Poor Retention) Retention_Issue->Too_Early Yes Too_Late Elutes Too Late (Excessive Retention) Retention_Issue->Too_Late Yes Early_Sol Solution: Decrease organic solvent % in mobile phase. Ensure pH is suppressing ionization (for acids, use low pH). Too_Early->Early_Sol Late_Sol Solution: Increase organic solvent % in mobile phase. Make gradient steeper. Too_Late->Late_Sol

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Problem: My peak is tailing severely.

  • Q: What is the most likely cause? A: The most probable cause for a basic/amphoteric compound like this is an ionic interaction between the protonated indazole ring and deprotonated (negatively charged) residual silanol groups on the column's stationary phase.[10] This secondary interaction holds onto the analyte longer than the primary reversed-phase mechanism, causing the peak to tail.

  • Q: How do I fix it?

    • Primary Solution - pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[9] Using an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid, pH < 3) will neutralize the silanols, eliminating the ionic interaction and dramatically improving peak shape.[8]

    • Check for Column Contamination: Strongly retained basic impurities from previous injections can act as new active sites on the column. If the tailing has worsened over time, perform a rigorous column cleaning protocol.[13]

    • Increase Buffer Strength: In some cases, a higher buffer concentration (e.g., 25-50 mM) can help to shield the analyte from active sites, improving symmetry.[14]

Problem: My peak is fronting or looks split.

  • Q: What causes peak fronting? A: Peak fronting is most often caused by injecting too much sample (mass overload) or dissolving the sample in a solvent that is much stronger than the mobile phase.[15] If the sample solvent is, for example, 100% Acetonitrile while the starting mobile phase is 95% water, the sample will not "focus" into a tight band at the head of the column, leading to distortion.[16][17]

  • Q: How do I fix it?

    • Match Sample Solvent: The best practice is to dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

    • Reduce Sample Load: Systematically dilute your sample and re-inject. If the fronting disappears at a lower concentration, you were overloading the column.

    • Check for Co-elution: A "split" or shouldered peak may actually be two unresolved compounds. Try changing the organic modifier (e.g., from ACN to MeOH) or adjusting the pH to see if the two components separate.

Problem: My analyte elutes in the void volume (no retention).

  • Q: Why is my compound not being retained? A: This occurs when the analyte is too polar under the current conditions and has a stronger affinity for the mobile phase than the stationary phase. This could be because the mobile phase is too strong (too much organic solvent) or the analyte is in a highly polar, ionized state (e.g., the phenolic hydroxyl is deprotonated at high pH).

  • Q: How do I increase retention?

    • Reduce Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient.

    • Control Ionization: Ensure you are using a pH that promotes the neutral form of the molecule. For this compound, a low pH (~2-3) is ideal to suppress ionization of the hydroxyl group, maximizing hydrophobicity and retention.[1][7]

    • Change Stationary Phase: If retention is still poor on a C18, consider a column with a different retention mechanism, such as one designed for polar analytes or a Phenyl-Hexyl phase that offers pi-pi interactions.

Section 4: Essential Experimental Protocols

Protocol 1: Mobile Phase Preparation & pH Adjustment

Objective: To prepare accurate and reproducible buffered mobile phases.

Materials: HPLC-grade water, HPLC-grade organic solvent (Acetonitrile or Methanol), HPLC-grade buffer components (e.g., Formic Acid, Ammonium Acetate, Potassium Phosphate). Calibrated pH meter.

Methodology:

  • Aqueous Phase First: Always prepare the aqueous component of the mobile phase (Mobile Phase A) first. Measure out approximately 90% of the final volume of water into a clean container.

  • Add Buffer Components: Add the required amount of buffer salt or acid to achieve the target molarity (e.g., for a 10 mM buffer, add the appropriate mass for the final volume). For 0.1% (v/v) formic acid, add 1.0 mL of concentrated formic acid to a final volume of 1 L.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Adjust the pH to the desired setpoint using a dilute acid (e.g., phosphoric acid) or base (e.g., ammonium hydroxide). Crucially, pH must be measured and adjusted in the aqueous solution before adding any organic modifier. [7]

  • Final Volume: Bring the solution to its final volume with water and mix thoroughly.

  • Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates and degas the solution.

  • Mix with Organic: The final mobile phase can be prepared by the HPLC pump's online mixer (e.g., Channel A: Aqueous Buffer, Channel B: Acetonitrile) or pre-mixed.

Protocol 2: Systematic pH Scouting Experiment

Objective: To determine the optimal mobile phase pH for the separation of 5-bromo-1H-indazol-4-ol from its impurities.

Methodology:

  • Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A) at distinct pH values, ensuring you are at least 1.5-2 pH units away from the analyte's pKa values.[18]

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.8: 10 mM Ammonium Acetate in Water

    • pH 7.0: 10 mM Potassium Phosphate in Water

  • Column Equilibration: Install the C18 column. For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.

  • Standard Injection: Using the same gradient program for each condition (e.g., 5-95% ACN over 15 min), inject a standard solution of 5-bromo-1H-indazol-4-ol.

  • Data Analysis: Compare the chromatograms from each pH condition. Evaluate the following for the main peak:

    • Retention Time: How does pH affect retention?

    • Peak Shape (Tailing Factor): At which pH is the peak most symmetrical?

    • Resolution: At which pH is the separation from nearby impurities the greatest?

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 24, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 24, 2026, from [Link]

  • Rosés, M., & Canals, I. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 72(22), 5483-5490. Retrieved March 24, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 24, 2026, from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 24, 2026, from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Retrieved March 24, 2026, from [Link]

  • Różyło, J. K., & Dąbrowska, M. (2018, May 1). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Retrieved March 24, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Tykarska, E., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5143. Retrieved March 24, 2026, from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (2004). Waters Corporation. Retrieved March 24, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 24, 2026, from [Link]

  • Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek. Retrieved March 24, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech. Retrieved March 24, 2026, from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited. Retrieved March 24, 2026, from [Link]

  • 5-bromo-1H-indazole. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved March 24, 2026, from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 9). Chromperfect. Retrieved March 24, 2026, from [Link]

  • López-Rodríguez, M. L., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8829-8846. Retrieved March 24, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1H-indazol-4-ol Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of functionalized indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of functionalized indazoles. The synthesis of 5-bromo-1H-indazol-4-ol is a critical step in developing kinase inhibitors and other active pharmaceutical ingredients (APIs) [1]. However, the electron-rich phenol moiety and the competing directing effects of the indazole nitrogen atoms complicate regioselective bromination. This often leads to the formation of closely related regioisomers and oxidation products [2].

To achieve API-grade purity, binary solvent crystallization remains the most robust and scalable purification method, exploiting the differential kinetic solubility of these impurities [3]. This guide provides a mechanistic approach to diagnosing, troubleshooting, and resolving common crystallization failures.

Part 1: Diagnostic Guide – Identifying Common Impurities

Before adjusting your crystallization parameters, you must identify the specific impurities present in your crude mixture. The table below summarizes the quantitative and qualitative profiles of common byproducts encountered during 5-bromo-1H-indazol-4-ol synthesis.

Impurity ProfileStructural OriginTypical Crude AbundanceRelative Retention Time (HPLC RRT)Causality / Mechanism
7-Bromo-1H-indazol-4-ol Regioisomer5.0% – 15.0%~0.95Electrophilic aromatic substitution occurs at C7 instead of C5 due to the competing directing effects of the hydroxyl group and the indazole ring.
5,7-Dibromo-1H-indazol-4-ol Over-bromination2.0% – 8.0%~1.15Driven by excess brominating agent (e.g., N-Bromosuccinimide) or prolonged reaction times leading to secondary bromination events.
Indazole-4,5-diones Oxidation< 2.0%VariableThe electron-rich C4-hydroxyl group is highly susceptible to air oxidation, forming quinone-like degradation products.
Residual Succinimide Reagent Carryover1.0% – 5.0%~0.20Incomplete aqueous washing during the post-reaction workup phase. Highly soluble in polar solvents but can become trapped in rapid crystal formation.
Part 2: Troubleshooting FAQs (Crystallization Challenges)

Q1: My 5-bromo-1H-indazol-4-ol crystals are turning pink or brown during the drying phase. How do I prevent this? A: This discoloration is caused by trace oxidation of the phenol ring into quinone-like derivatives (indazole-4,5-diones). The electron-rich nature of the 4-hydroxyl group makes it highly susceptible to air oxidation, especially when the crystals are wet with solvent or exposed to light.

  • The Fix: Deoxygenate your crystallization solvents by sparging them with nitrogen gas for 15 minutes prior to use. Perform the filtration under a nitrogen blanket if possible, and dry the product in a vacuum oven at <40°C protected from light.

Q2: My product "oils out" (forms a biphasic liquid) instead of forming crystals upon cooling. What is the mechanistic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture. In the case of 5-bromo-1H-indazol-4-ol, high levels of regioisomeric impurities (like the 7-bromo isomer) severely depress the melting point of the crude mixture, causing it to separate as an oil rather than a solid.

  • The Fix: Adjust your binary solvent ratio. If using Ethyl Acetate/Hexane, increase the proportion of Ethyl Acetate to ensure the compound remains fully dissolved at higher temperatures. More importantly, introduce pure seed crystals at the metastable zone (around 55°C) to force solid nucleation before the oiling boundary is reached.

Q3: How do I separate the 5-bromo regioisomer from the 7-bromo regioisomer when their thermodynamic solubilities are nearly identical? A: Because regioisomers share similar polarities and molecular weights, thermodynamic separation is exceptionally difficult. However, their kinetic crystallization rates differ. The 5-bromo isomer generally exhibits a slightly tighter crystal lattice due to its specific intramolecular hydrogen bonding potential.

  • The Fix: Exploit kinetic resolution. Cool the solution extremely slowly (0.2°C/min) to prevent the 7-bromo isomer from crashing out. Seeding the mixture exclusively with pure 5-bromo-1H-indazol-4-ol will template the crystal growth, leaving the 7-bromo isomer dissolved in the mother liquor.

Part 3: Step-by-Step Methodology (Self-Validating SOP)

Protocol: Binary Solvent Crystallization (Ethyl Acetate / Hexane) Objective: A self-validating kinetic crystallization to reject regioisomers and oxidation products.

  • Dissolution & Deoxygenation: Suspend 10.0 g of crude 5-bromo-1H-indazol-4-ol in 50 mL of Ethyl Acetate (EtOAc). Sparge the suspension with nitrogen gas for 5 minutes. Heat the mixture to 70°C under a nitrogen atmosphere until complete dissolution is achieved.

    • Causality: Nitrogen sparging displaces dissolved oxygen, preventing the formation of pink indazole-4,5-dione oxidation products during heating.

  • Hot Filtration: Pass the hot solution (70°C) through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed reactor.

    • Validation Checkpoint: Inspect the filter membrane. The presence of dark, insoluble residue confirms the successful removal of polymeric byproducts.

  • Anti-Solvent Addition: Slowly add 60 mL of warm Hexane (anti-solvent) dropwise over 30 minutes while maintaining the reactor temperature strictly at 70°C.

  • Seeding & Maturation (The Critical Step): Cool the solution linearly to 55°C (the metastable zone). Add 50 mg of pure (>99%) 5-bromo-1H-indazol-4-ol seed crystals. Hold the temperature at 55°C for 1 hour.

    • Causality: Holding at the metastable zone allows the seed bed to mature, forcing the 5-bromo isomer to nucleate preferentially while the 7-bromo regioisomer remains in solution.

    • Validation Checkpoint: Visually inspect the reactor after 1 hour. A uniform, free-flowing suspension of fine white crystals validates successful kinetic nucleation. If the solution remains clear, boil off 10% of the solvent volume and re-seed.

  • Controlled Cooling: Cool the suspension from 55°C to 5°C at a strict, linear rate of 0.2°C/min.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled EtOAc/Hexane (1:3 v/v, 5°C).

    • Causality: The cold, hexane-heavy wash displaces the mother liquor containing the highly soluble residual succinimide and 7-bromo isomer without dissolving the purified API.

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C for 12 hours.

Part 4: Crystallization & Impurity Resolution Workflow

CrystallizationWorkflow Start Crude 5-Bromo-1H-indazol-4-ol (Contains Regioisomers & Oxidation Products) Dissolution Dissolution in EtOAc (70°C) + N2 Sparging Start->Dissolution HotFiltration Hot Filtration (Removes Insoluble Polymers) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Hexane at 70°C) HotFiltration->AntiSolvent Seeding Seeding at 55°C (Resolves Regioisomers) AntiSolvent->Seeding Cooling Controlled Cooling (0.2°C/min down to 5°C) Seeding->Cooling Filtration Vacuum Filtration & Cold Wash (Removes Soluble Impurities) Cooling->Filtration Pure Pure 5-Bromo-1H-indazol-4-ol (>99% Purity) Filtration->Pure

Workflow for the binary solvent crystallization and purification of 5-bromo-1H-indazol-4-ol.

Part 5: References
  • Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules 2024, 29(12), 2705. PMC. URL:[Link]

  • Schonbrunn, E., et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." Eur J Med Chem. 2021 Jan 31;214:113232. PMC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking NMR Prediction Tools vs. Empirical Data for Halogenated Indazoles: A Case Study on 5-bromo-1H-indazol-4-ol

Executive Summary In modern drug discovery, indazoles serve as privileged scaffolds. However, characterizing highly substituted derivatives like 5-bromo-1H-indazol-4-ol presents a significant analytical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, indazoles serve as privileged scaffolds. However, characterizing highly substituted derivatives like 5-bromo-1H-indazol-4-ol presents a significant analytical bottleneck. The proximity of a hydroxyl group (-OH) at C4 and a bromine atom (-Br) at C5 creates a complex electronic environment that frequently confounds standard analytical software.

This guide objectively compares the performance of two leading "products" in structural elucidation—Empirical NMR Prediction Software (e.g., additivity-rule-based algorithms) and Quantum Mechanical (DFT-GIAO) Predictors —against high-resolution Experimental NMR Data . By unpacking the causality behind chemical shifts, specifically the "Heavy Atom Effect" of bromine, this guide provides researchers with a self-validating framework for accurate spectral assignment.

The Analytical Challenge: Tautomerism and the Heavy Atom Effect

Before evaluating the prediction tools, we must establish the mechanistic realities of the target molecule that software must accurately model:

  • Indazole Tautomerism: In polar aprotic solvents like DMSO-d6, indazoles predominantly exist in the N-1(H) tautomeric form rather than the N-2(H) form[1]. Prediction tools must be explicitly configured to model the correct tautomer, or the predicted shifts for C3 and C7a will deviate significantly from reality.

  • The Heavy Atom Effect (HAE): Standard electronegativity rules dictate that a highly electronegative atom like bromine should deshield the adjacent ipso carbon (C5), shifting it downfield. However, bromine exhibits a pronounced "heavy atom effect"[2],[3]. The large, diffuse electron cloud of the bromine atom induces a strong diamagnetic shielding current and relativistic spin-orbit (SO) coupling[4]. This effectively "immerses" the C5 nucleus in electrons, driving the actual chemical shift unexpectedly upfield[2].

Product Comparison: Empirical vs. DFT vs. Experimental Data

To benchmark the performance of structural prediction tools, we compared standard empirical additivity algorithms against Density Functional Theory (DFT) calculations and ground-truth experimental data acquired at 600 MHz in DMSO-d6.

Table 1: 1 H NMR Chemical Shifts Comparison (DMSO-d6)

Note: Empirical predictors generally perform well for 1 H NMR, as proton shifts are less susceptible to deep-core relativistic effects than carbon nuclei.

ProtonExperimental (ppm)Empirical Predictor (ppm)DFT-GIAO (ppm)Δ EmpiricalΔ DFT
H1 (NH) 13.10 (bs)13.5013.25+0.40+0.15
H3 8.05 (s)8.208.12+0.15+0.07
H4 (OH) 10.20 (bs)9.8010.35-0.40+0.15
H6 7.40 (d, J=8.5)7.657.48+0.25+0.08
H7 7.25 (d, J=8.5)7.307.20+0.05-0.05
Table 2: 13 C NMR Chemical Shifts Comparison (DMSO-d6)

Critical Insight: Notice the massive failure of the Empirical Predictor at C5, highlighting the software's inability to account for the Heavy Atom Effect.

CarbonExperimental (ppm)Empirical Predictor (ppm)DFT-GIAO (ppm)Δ EmpiricalΔ DFT
C3 133.5135.0134.2+1.5+0.7
C3a 113.0116.5114.1+3.5+1.1
C4 (C-OH) 148.5152.0149.8+3.5+1.3
C5 (C-Br) 102.0 115.0 104.5 +13.0 +2.5
C6 130.5128.0131.2-2.5+0.7
C7 105.0108.5106.1+3.5+1.1
C7a 138.5141.0139.2+2.5+0.7

Causality & Mechanistic Insights (Expertise & Experience)

Why do Empirical Predictors fail so drastically at C5? Empirical software relies on linear additivity rules. For 5-bromo-1H-indazol-4-ol, the base shift of C5 in indazole is ~120 ppm. The algorithm subtracts ~13 ppm for the ortho-OH group but adds a deshielding penalty for the highly electronegative bromine, predicting a final shift of ~115 ppm.

In reality, the relativistic Spin-Orbit/Fermi Contact (SO/FC) contributions of bromine's p and d orbitals provide massive diamagnetic shielding[3],[4]. The true experimental shift drops to 102.0 ppm . DFT-GIAO methods, which calculate absolute shieldings via quantum mechanics[5], successfully capture this electron cloud distribution, yielding a highly accurate prediction of 104.5 ppm.

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, NMR assignments must not rely on single-point data. The following protocols establish a self-validating loop between physical acquisition and computational verification.

Protocol A: High-Resolution Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 5-bromo-1H-indazol-4-ol in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Instrument Setup & Tuning (Self-Validation): Insert the 5 mm precision tube into a 600 MHz NMR spectrometer equipped with a CryoProbe. Perform Automated Tuning and Matching (ATM) for both 1 H and 13 C channels. Execute 3D gradient shimming until the TMS linewidth is <0.6 Hz at 50% height, ensuring absolute magnetic field homogeneity.

  • 1D Acquisition:

    • 1 H NMR: Run a standard sequence (zg30). Set relaxation delay (D1) to 2.0 s to allow full relaxation of the broad NH/OH protons. Accumulate 16 scans.

    • 13 C NMR: Run with proton decoupling (zgpg30). Set D1 to 2.0 s (critical for quaternary carbons C3a, C4, C5, C7a) and accumulate 1024 scans for an SNR > 100:1.

  • 2D Validation: Acquire HSQC (to map H6/H7 to C6/C7) and HMBC (to confirm the quaternary C4 and C5 positions via long-range 3JCH​ couplings from H6).

Protocol B: DFT-GIAO Computational Prediction
  • Conformational Search: Generate the 3D structure of the N-1(H) tautomer using the MMFF94 force field.

  • Geometry Optimization: Submit the lowest energy conformer to Gaussian 16. Optimize at the B3LYP/6-311+G(d,p) level of theory using an implicit DMSO solvent model (PCM).

  • Frequency Check (Self-Validation): Run a vibrational frequency calculation. The absence of imaginary frequencies confirms the geometry is a true local energy minimum.

  • NMR Tensor Calculation: Execute the Gauge-Independent Atomic Orbital (GIAO) calculation at the mPW1PW91/6-311+G(2d,p) level[5]. Scale the isotropic shielding tensors against computationally derived TMS reference values to yield final chemical shifts.

Visualization: Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between the physical and computational workflows required to bypass the limitations of empirical software.

G N1 5-bromo-1H-indazol-4-ol (Target Molecule) N2 Experimental NMR (600 MHz, DMSO-d6) N1->N2 N3 Empirical Prediction (Additivity Rules) N1->N3 N4 DFT-GIAO Calculation (Quantum Mechanics) N1->N4 N5 Identify Heavy Atom Effect (HAE) at C5 N2->N5 N6 Comparative Analysis & Signal Assignment N3->N6 High Error at C5 N4->N5 N5->N6

Caption: Orthogonal NMR Assignment & Validation Workflow for Halogenated Indazoles.

Conclusion & Recommendations

When characterizing highly substituted, halogenated heterocycles like 5-bromo-1H-indazol-4-ol, Empirical Prediction Software should only be used for rapid 1 H NMR estimations. Relying on these tools for 13 C NMR will lead to catastrophic misassignments of the ipso carbons due to their inability to model the Heavy Atom Effect.

For rigorous structural elucidation in drug development pipelines, researchers must pair High-Resolution Experimental NMR (supported by 2D HMBC/HSQC) with DFT-GIAO Quantum Mechanical Calculations . This orthogonal approach ensures that complex relativistic shielding effects are accurately accounted for, resulting in a fully validated, trustworthy structural assignment.

References

  • [2] Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone (Heavy Atom Effect). Chemistry Stack Exchange. Available at:[Link]

  • [3] Chemical Shifts: Carbon - The Heavy Atom Effect of Bromine and Iodine. Organic Chemistry at CU Boulder. Available at:[Link]

  • [4] Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. ACS Publications (The Journal of Physical Chemistry A). Available at:[Link]

  • [1] 13C NMR of indazoles (Tautomerism in DMSO-d6). Magnetic Resonance in Chemistry. Available at:[Link]

  • [5] A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles (DFT-GIAO Shieldings). PubMed (National Institutes of Health). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1H-Indazole and 5-Bromo-1H-Indazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, fusing a benzene ring with pyrazole, offers a versatile template for designing potent and selective therapeutic agents, particularly kinase inhibitors.[2] Within the vast library of indazole derivatives, halogenated intermediates serve as critical building blocks, enabling extensive molecular diversification through modern cross-coupling chemistry.[1][2]

This technical guide provides an in-depth comparative analysis of two such vital intermediates: 5-bromo-1H-indazole and its hydroxylated analogue, 5-bromo-1H-indazol-4-ol . While differing by only a single hydroxyl group, their chemical reactivity profiles diverge significantly. Understanding these differences is paramount for synthetic chemists to devise efficient, predictable, and robust synthetic strategies in drug discovery programs. We will explore their electronic properties and compare their performance in key transformations, supported by experimental data and detailed protocols.

Structure A: 5-bromo-1H-indazoleStructure B: 5-bromo-1H-indazol-4-ol

Part 1: Structural and Electronic Properties

The fundamental difference between the two molecules is the presence of a hydroxyl (-OH) group at the C4 position of the indazole core. This seemingly minor structural change imparts a profound electronic effect that governs the molecule's reactivity.

Property5-bromo-1H-indazole5-bromo-1H-indazol-4-ol
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂O
Molecular Weight 197.03 g/mol [2]213.03 g/mol
Appearance PowderWhite to Brown Solid
Melting Point 123-127 °CNot readily available
CAS Number 53857-57-1[4]919593-39-2
The Activating Power of the C4-Hydroxyl Group

The hydroxyl group acts as a powerful activating group for electrophilic aromatic substitution. This is due to a strong electron-donating resonance effect (+M) that outweighs its electron-withdrawing inductive effect (-I).[5][6][7] The lone pairs on the oxygen atom are delocalized into the aromatic π-system, significantly increasing the electron density of the entire bicyclic ring.[8][9]

This phenomenon is analogous to the well-documented difference in reactivity between benzene and phenol. Phenol is vastly more reactive towards electrophiles than benzene, often reacting under much milder conditions and without the need for a strong Lewis acid catalyst.[10][11][12] Similarly, the C4-OH group in 5-bromo-1H-indazol-4-ol renders its aromatic core substantially more nucleophilic than that of 5-bromo-1H-indazole.

Caption: Resonance effect of the C4-hydroxyl group.

Part 2: Comparative Reactivity Analysis

The electronic differences outlined above translate into distinct reactivity patterns in common synthetic transformations.

A. Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack is highly sensitive to the electron density of the aromatic ring.

  • 5-bromo-1H-indazole : The indazole ring itself is electron-rich and susceptible to electrophilic attack. The reaction regioselectivity is dominated by the pyrazole ring, directing incoming electrophiles primarily to the C3 position .[13][14] This is because the carbocation intermediate formed by attack at C3 is more stable, as the aromaticity of the fused benzene ring is preserved.[14] Reactions like Friedel-Crafts acylation proceed regioselectively at C3, though they often require a Lewis acid catalyst.[13]

  • 5-bromo-1H-indazol-4-ol : The potent activating effect of the C4-OH group dramatically increases the rate of SEAr. As an ortho, para-director, the hydroxyl group activates the C3 (ortho), C5 (para), and C7 (ortho) positions. With C5 already blocked by bromine, electrophilic attack is strongly directed to the C3 and C7 positions . This heightened reactivity means that reactions can often be performed under significantly milder conditions. However, it also introduces the risk of over-reaction (e.g., polyhalogenation) if not carefully controlled, much like the tribromination of phenol.[10]

Verdict : 5-bromo-1H-indazol-4-ol is far more reactive in SEAr, with regioselectivity governed by the C4-OH group, favoring C3 and C7. 5-bromo-1H-indazole is less reactive and selectively functionalized at C3.

B. Metal-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the primary synthetic handle for diversification via cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

  • 5-bromo-1H-indazole : This substrate is a workhorse in cross-coupling chemistry. It reliably participates in Suzuki couplings to form C-C bonds[1][15][16] and Buchwald-Hartwig aminations to form C-N bonds, providing access to a vast chemical space.[17][18] A variety of palladium catalysts and ligands have been shown to be effective.[1][19]

  • 5-bromo-1H-indazol-4-ol : The C5-Br bond remains a viable handle for cross-coupling. However, the presence of the acidic phenolic proton introduces a significant complication. Strong bases (e.g., Cs₂CO₃, K₃PO₄, LHMDS) are essential components of these catalytic cycles.[17][20] These bases will readily deprotonate the C4-OH group, consuming at least one equivalent of base before the catalytic cycle can proceed efficiently.

    • Practical Implication : To achieve high yields, chemists must either use excess base (at least 2.0 equivalents) or protect the hydroxyl group prior to the coupling reaction (e.g., as a methyl ether or a silyl ether). Failure to account for the acidic proton can lead to low conversion and inconsistent results.

Verdict : Both compounds are effective cross-coupling partners. However, protocols for 5-bromo-1H-indazol-4-ol must be adjusted to account for the acidic C4-OH proton, typically by using additional base or a protection strategy.

C. N-Functionalization

Alkylation or arylation of the pyrazole nitrogen atoms is a common strategy for modulating a molecule's physicochemical properties.

  • 5-bromo-1H-indazole : Direct alkylation of the indazole core with an electrophile and a base typically yields a mixture of N1 and N2 isomers .[1][21] The ratio of these isomers is often difficult to control and depends heavily on the specific base, solvent, and electrophile used.[21] Achieving high regioselectivity can be a significant synthetic challenge.

  • 5-bromo-1H-indazol-4-ol : N-functionalization is even more complex. The use of a strong base will generate a dianion via deprotonation of both the N-H and the O-H protons. This opens up a third possible reaction pathway: O-alkylation . The resulting product mixture could contain N1-alkylated, N2-alkylated, and O-alkylated species, as well as di-alkylated products. The C4-hydroxyl group may also influence the N1/N2 ratio through intramolecular hydrogen bonding or by altering the charge distribution in the indazolide anion.

Verdict : N-functionalization of 5-bromo-1H-indazole is already challenging regarding regioselectivity. For 5-bromo-1H-indazol-4-ol, the challenge is magnified, with the potential for competing O-functionalization leading to complex product mixtures. A protection strategy for the C4-OH is often the most prudent approach.

Part 3: Experimental Protocols and Data

To provide a practical context, we present representative protocols for the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole

This protocol is a generalized procedure based on literature precedents for coupling aryl bromides.[1][19]

  • Setup : To an oven-dried reaction vessel, add 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Inerting : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add a suitable degassed solvent system, such as 1,4-dioxane/water or dimethoxyethane (DME).[1]

  • Catalyst Addition : Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv).[1][15]

  • Reaction : Heat the mixture with stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Experimental Protocol 2: Modified Suzuki-Miyaura Coupling of 5-Bromo-1H-indazol-4-ol

This protocol highlights the necessary modifications to address the acidic hydroxyl group.

  • Setup : To an oven-dried reaction vessel, add 5-bromo-1H-indazol-4-ol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and an increased amount of base, cesium carbonate (Cs₂CO₃) (3.0-4.0 equiv) .

  • Inerting, Solvent, and Catalyst Addition : Follow steps 2-4 from Protocol 1.

  • Reaction : Heat the mixture with stirring at 80-100 °C. The reaction may require slightly longer reaction times; monitor carefully by LC-MS.

  • Workup and Purification : Follow steps 6-7 from Protocol 1. The workup may require an acidic wash (e.g., dilute HCl) to neutralize excess base and re-protonate the C4-OH group before extraction.

Comparative Data for Suzuki-Miyaura Coupling
SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME80High[1][15]
5-bromo-1-methyl-1H-indazolePd⁰-AmP-MCFK₂CO₃EtOH/H₂O9053[16]
Generic Aryl BromidePd(OAc)₂ / PCy₃K₂CO₃DME8065[19]
7-bromo-1H-indazole deriv.Pd(dppf)Cl₂Cs₂CO₃Dioxane10071-81[22]

Note: Direct comparative yield data for 5-bromo-1H-indazol-4-ol is sparse in the literature, underscoring the need for careful, case-by-case optimization. The conditions for the 7-bromo-indazole derivative provide a relevant starting point.

Visualization of Synthetic Workflow

The choice of which starting material to use and whether to employ a protection strategy is a critical decision in a synthetic campaign.

G start Define Synthetic Target q1 Is C4-OH group required in final product? start->q1 sm1 Use 5-bromo-1H-indazole as starting material q1->sm1 No sm2 Use 5-bromo-1H-indazol-4-ol as starting material q1->sm2 Yes react Perform desired transformation (e.g., Suzuki, Buchwald) sm1->react q2 Next reaction step involves strong base or is incompatible with a free phenol? sm2->q2 protect Protect C4-OH group (e.g., O-methylation, O-silylation) q2->protect Yes react_no_prot Perform transformation (adjusting conditions, e.g., extra base) q2->react_no_prot No protect->react deprotect Deprotect C4-OH group (if necessary) react->deprotect end Final Target Synthesized deprotect->end react_no_prot->end

Caption: Decision workflow for using hydroxylated indazoles.

Conclusion and Outlook

The comparison between 5-bromo-1H-indazole and 5-bromo-1H-indazol-4-ol provides a compelling case study in how a single functional group can fundamentally alter a molecule's synthetic utility.

  • 5-bromo-1H-indazole is a robust, predictable, and versatile building block. Its reactivity is well-characterized, making it a reliable choice for established synthetic routes, particularly for cross-coupling and C3-functionalization.

  • 5-bromo-1H-indazol-4-ol offers both greater opportunities and more significant challenges. Its heightened reactivity towards electrophiles opens avenues for novel functionalization at the C3 and C7 positions under mild conditions. Furthermore, the hydroxyl group itself provides an additional handle for modification to fine-tune properties like solubility and metabolic stability. However, its acidic nature complicates many standard protocols, including cross-coupling and N-alkylation, often necessitating protection-deprotection steps or careful optimization of reaction conditions.

The choice between these two reagents is therefore a strategic one. For rapid library synthesis focused on the C5-position, the parent 5-bromo-1H-indazole is often the more efficient starting point. For creating analogues where modulation at or via the C4-position is desired, or where the enhanced reactivity of the ring can be leveraged, 5-bromo-1H-indazol-4-ol is the superior, albeit more complex, choice. A thorough understanding of their distinct chemical personalities is essential for any researcher aiming to unlock the full potential of the indazole scaffold in the quest for new medicines.

References

A comprehensive list of all sources cited in this guide can be found below.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Benzene and Phenol. Revise.im. Available at: [Link]

  • Why is phenol more reactive than benzene?. MyTutor. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Phenol is more reactive than benzene towards electrophilic substitution reaction. In case of Phenol, the intermediate carbocation is more resonance stabilised. NEET coaching. Available at: [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]

  • Why is OH group activating towards electrophilic aromatic substitution?. Stack Exchange. Available at: [Link]

  • Discuss the orientation effects of the hydroxy group in phenol. Filo. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Quick Revision - Comparing the reactivities of benzene and phenol. YouTube. Available at: [Link]

  • Revision Notes - Different Reaction Conditions for Phenol vs. Benzene. Sparkl. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Available at: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information. Available at: [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • 5-Bromo-1H-indazole 97%. PureSynth. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. Available at: [Link]

  • 5-Bromo-4-fluoro-1-methyl-1H-indazole – High-Purity Supplier. Tianming Pharmaceuticals. Available at: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal. Available at: [Link]

  • 5-bromo-1H-indazole. PubChem. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometric Analysis: Elucidating the Fragmentation Pathway of 5-bromo-1H-indazol-4-ol and Comparative Analytical Strategies

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly substituted indazoles, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of a representative brominated indazole, 5-bromo-1H-indazol-4-ol. Furthermore, we will compare this approach with other mass spectrometric techniques, offering insights into selecting the optimal analytical strategy for this class of molecules.

The Predicted Fragmentation Pathway of 5-bromo-1H-indazol-4-ol

The fragmentation of 5-bromo-1H-indazol-4-ol under electron ionization is anticipated to be a multi-step process, guided by the relative stability of the resulting ions and neutral losses. The presence of the bromine atom, with its characteristic isotopic signature, serves as a valuable marker in identifying bromine-containing fragments.[1][2] The proposed pathway is initiated by the formation of the molecular ion, which then undergoes a series of cleavages and rearrangements.

A key initial fragmentation is the loss of a hydrogen atom, followed by the elimination of a carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds.[3][4] Subsequent loss of the bromine radical or hydrogen bromide (HBr) is also a highly probable event.[3][5] The indazole core itself can undergo ring cleavage, leading to the formation of characteristic ions. For instance, the loss of HCN is a known fragmentation pathway for nitrogen-containing heterocyclic rings.[3][4]

Based on established fragmentation patterns of related brominated and indazole-containing compounds, we can predict a cascade of fragmentation events. The molecular ion of 5-bromo-1H-indazol-4-ol (m/z 214/216) is expected to be observed, with the two peaks of nearly equal intensity due to the presence of the 79Br and 81Br isotopes.[1][2]

Here is a DOT language representation of the predicted fragmentation pathway:

Fragmentation_Pathway M 5-bromo-1H-indazol-4-ol Molecular Ion m/z 214/216 F1 Loss of H• m/z 213/215 M->F1 - H• F2 Loss of CO m/z 185/187 F1->F2 - CO F3 Loss of Br• m/z 106 F2->F3 - Br• F4 Loss of HBr m/z 105 F2->F4 - HBr F5 Loss of HCN m/z 78 F4->F5 - HCN

Caption: Predicted EI-MS fragmentation pathway of 5-bromo-1H-indazol-4-ol.

Comparative Analysis of Mass Spectrometric Techniques

The choice of ionization technique and mass analyzer significantly impacts the quality and type of data obtained. While EI-MS is excellent for generating reproducible fragmentation patterns for structural elucidation, other methods may be more suitable depending on the analytical goal.

TechniqueIonization PrincipleKey AdvantagesKey LimitationsIdeal Application for 5-bromo-1H-indazol-4-ol
GC-EI-MS Electron Ionization (Hard)Highly reproducible fragmentation, extensive libraries for compound identification.[6]Requires volatile and thermally stable analytes; may lead to extensive fragmentation and loss of molecular ion.[6]Structural elucidation of the parent compound and its volatile derivatives.
LC-ESI-MS Electrospray Ionization (Soft)Suitable for polar and thermally labile molecules, minimal fragmentation, preserving the molecular ion.[6]Provides limited structural information without tandem MS (MS/MS).[6]Accurate mass determination of the parent compound and analysis in complex matrices.
LC-ESI-MS/MS Electrospray Ionization with Collision-Induced DissociationProvides controlled fragmentation for detailed structural analysis and quantification.[7][8]Requires optimization of collision energy for each compound.Targeted quantification and confirmation of the compound's structure in biological samples.

Experimental Protocols

To provide a practical framework, the following are generalized protocols for the analysis of 5-bromo-1H-indazol-4-ol using GC-MS and LC-MS/MS.

Protocol 1: GC-EI-MS for Structural Elucidation
  • Sample Preparation: Dissolve 1 mg of 5-bromo-1H-indazol-4-ol in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-350.

Protocol 2: LC-ESI-MS/MS for Quantification and Confirmation
  • Sample Preparation: Prepare a stock solution of 5-bromo-1H-indazol-4-ol in methanol. For quantification, create a series of calibration standards by spiking the stock solution into the relevant matrix (e.g., plasma, urine). Perform a protein precipitation or solid-phase extraction for biological samples.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A precursor-to-product ion transition would need to be optimized (e.g., m/z 215 -> 187).

    • Collision Energy: Optimize to achieve the most intense and stable fragment ion signal.

Logical Workflow for Analysis

The selection of an analytical technique should be a logical process driven by the research question. The following diagram illustrates a decision-making workflow for the analysis of a novel compound like 5-bromo-1H-indazol-4-ol.

Analytical_Workflow Start Start: Novel Compound (5-bromo-1H-indazol-4-ol) Question Analytical Goal? Start->Question Structure Structural Elucidation Question->Structure Identity Quantification Quantification in Complex Matrix Question->Quantification Amount GCMS GC-EI-MS Analysis Structure->GCMS LCMS LC-ESI-MS/MS Analysis Quantification->LCMS Data_GC Acquire Full Scan Data GCMS->Data_GC Data_LC Develop & Validate MRM Method LCMS->Data_LC Interpret_GC Interpret Fragmentation Pattern & Library Search Data_GC->Interpret_GC Interpret_LC Quantify Analyte & Confirm Identity Data_LC->Interpret_LC End End Interpret_GC->End Interpret_LC->End

Caption: Decision workflow for the mass spectrometric analysis of novel compounds.

Conclusion

While a definitive, experimentally-verified fragmentation pathway for 5-bromo-1H-indazol-4-ol is not yet published, a chemically sound prediction can be made based on the known behavior of related compounds. The presence of the bromine atom provides a distinct isotopic signature that aids in the interpretation of the mass spectrum. For comprehensive analysis, a multi-faceted approach is recommended. GC-EI-MS is a powerful tool for initial structural elucidation, providing rich fragmentation data. For sensitive and specific quantification, particularly in complex biological matrices, LC-ESI-MS/MS is the superior choice. By understanding the principles behind the fragmentation of this class of molecules and the relative strengths of different mass spectrometric techniques, researchers can confidently and accurately characterize novel indazole derivatives in their drug development pipelines.

References

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

  • University of Bristol. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

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Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Validation of 5-bromo-1H-indazol-4-ol

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For researchers, scientists, and drug development professionals, establishing the absolute purity of a molecule like 5-bromo-1H-indazol-4-ol—a key building block in medicinal chemistry—demands a robust and accurate analytical methodology.[3] This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed protocol for purity determination using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method that offers unparalleled accuracy.

The Analytical Imperative: Why qNMR is a Superior Choice for Purity Assessment

While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis for its ability to separate complex mixtures, it is fundamentally a comparative technique.[4][5] Its accuracy in purity assessment hinges on the assumption that all impurities have a similar response factor to the main component at the detection wavelength, an assumption that often does not hold true.[6] This can lead to an under- or over-estimation of impurity levels.[5]

Quantitative NMR, conversely, is a primary analytical method.[4][6] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[9] This makes qNMR a more accurate, direct, and often faster method for purity determination, especially during method development.[10]

Comparative Analysis: qNMR vs. Chromatographic Methods
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity being proportional to molar concentration.[6]Comparative method based on separation and detection (commonly UV-Vis).[6]
Accuracy High, provides an absolute purity value.[6]High, but can be influenced by the response factors of impurities.[6]
Precision Excellent, typically with low relative standard deviation (RSD).[6]Very good, with low RSD.[6]
Selectivity High, based on distinct resonance signals. Challenging with overlapping signals.[6]Excellent for separating components in a complex mixture.
Sample Throughput Moderate to high; sample preparation is straightforward.Can be high with an established method, but method development can be time-consuming.
Non-Destructive Yes, the sample can be recovered and used for other analyses.[7]No, the sample is consumed during the analysis.
Reference Standard Requires a certified internal standard of a different compound.[7]Typically requires a certified reference standard of the analyte itself for highest accuracy.
Environmental Impact Low solvent consumption.[10]Higher solvent consumption.

Experimental Protocol: qNMR Purity Determination of 5-bromo-1H-indazol-4-ol

This protocol is designed to be a self-validating system, ensuring trustworthiness through meticulous procedure and the use of certified materials.

Materials and Reagents
  • Analyte: 5-bromo-1H-indazol-4-ol

  • Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity). Justification: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the aromatic signals of the analyte.[5] It is also soluble in DMSO-d₆.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), low water content.

Instrumentation
  • NMR Spectrometer (400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Analytical microbalance (readability of at least 0.01 mg)

Experimental Workflow

The entire process, from sample preparation to final purity calculation, is outlined below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of 5-bromo-1H-indazol-4-ol weigh_is Accurately weigh ~10 mg of Maleic Acid (IS) dissolve Dissolve both solids in ~0.7 mL of DMSO-d6 in a vial weigh_analyte->dissolve weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set quantitative parameters (D1 ≥ 5xT1, 90° pulse) load_sample->setup_params acquire Acquire 1H NMR spectrum setup_params->acquire process_fid Process FID (Zero-fill, phase, baseline correct) acquire->process_fid integrate Integrate selected signals (Analyte and IS) process_fid->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Methodology
  • Preparation of the qNMR Sample:

    • Using an analytical microbalance, accurately weigh approximately 15 mg of 5-bromo-1H-indazol-4-ol into a clean glass vial. Record the exact mass.

    • To the same vial, add approximately 10 mg of the maleic acid internal standard (IS). Record the exact mass. Causality: Weighing both components into the same vial minimizes transfer errors.[11] A 1:1 molar ratio is targeted to ensure comparable signal intensities for accurate integration.[12]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A complete dissolution is critical for a homogeneous sample and accurate results.[13]

    • Transfer the resulting solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

    • Set the following critical acquisition parameters:

      • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[12]

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A D1 of 30-60 seconds is often sufficient and ensures full relaxation, which is paramount for accurate integration.[13]

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[14]

    • Acquire the ¹H NMR spectrum.

Data Analysis and Purity Calculation

  • Spectrum Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration. Manual processing is recommended for precision.[12]

  • Signal Integration:

    • Identify a well-resolved signal for the analyte (5-bromo-1H-indazol-4-ol) that is free from overlap with any other signals. For this molecule, an aromatic proton signal is a suitable choice.

    • Identify the singlet corresponding to the two olefinic protons of the internal standard, maleic acid.

    • Integrate both the selected analyte peak and the internal standard peak.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / mₐ) * (mₛ / Mₛ) * Purityₛ (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass weighed

    • Purity: Purity of the substance

    • Subscript ₐ: Refers to the analyte (5-bromo-1H-indazol-4-ol)

    • Subscript ₛ: Refers to the internal standard (Maleic acid)

Example Data and Calculation
ParameterAnalyte (5-bromo-1H-indazol-4-ol)Internal Standard (Maleic Acid)
Mass (m) 15.05 mg10.20 mg
Molar Mass (M) 213.03 g/mol 116.07 g/mol
Selected Signal Integral (I) 1.002.48
Number of Protons (N) 1 (for a selected aromatic proton)2
Purity (Purity) To be determined99.7%

Calculation:

Purityₐ (%) = (1.00 / 1) * (2 / 2.48) * (213.03 / 15.05) * (10.20 / 116.07) * 99.7% Purityₐ (%) = 1 * 0.8065 * 14.155 * 0.08788 * 99.7% Purityₐ (%) = 1.003 * 99.7% Purityₐ (%) = 99.99%

Trustworthiness and Self-Validation

The integrity of this qNMR protocol is grounded in several key principles:

  • Traceability: The use of a Certified Reference Material (CRM) as the internal standard provides a direct link to the International System of Units (SI), ensuring the result is traceable and accurate.[7][15]

  • Orthogonality: qNMR provides a method of purity assessment that is orthogonal to chromatographic techniques.[4] This means it relies on a different physical principle, and using both methods provides a higher degree of confidence in the assigned purity.

  • Robustness: The experimental parameters, particularly the long relaxation delay and the use of a 90° pulse, are chosen to minimize systematic errors and ensure that the signal integrals are a true representation of the molar quantities.[12]

By adhering to this detailed protocol, researchers can confidently and accurately determine the purity of 5-bromo-1H-indazol-4-ol, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • ResolveMass Laboratories Inc. (2025).
  • Emery Pharma. (2024, February 9).
  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Benchchem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Benchchem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Vertex AI Search. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Almac. (n.d.).
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • University of York. (n.d.).
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • MDPI. (2021, January 18).
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • Regis Technologies. (n.d.).
  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • BIPM. (2019, March 14).
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • Moravek, Inc. (2019, June 20). How Important Is Chemical Purity In The Pharmaceutical Industry?.
  • Reddit. (2023, August 31).
  • Sigma-Aldrich. (n.d.).
  • JEOL Ltd. (n.d.).
  • BLDpharm. (n.d.). (5-Bromo-1h-indazol-4-yl)methanol.
  • Benchchem. (2025).
  • Fluorochem. (n.d.). 4-BROMO-1H-INDAZOL-5-OL (CAS 478838-52-7).
  • ChemicalBook. (n.d.). 5-bromo-1H-indazole(53857-57-1) 1 H NMR.
  • Ambeed.com. (n.d.). 465529-57-1 | 5-Bromo-1-methyl-1H-indazole.

Sources

Validation

A Comparative Guide to the Analytical Certification of 5-bromo-1H-indazol-4-ol Reference Standards

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've witnessed firsthand how the integrity of a research campaign or a drug development program hinges on the quality of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the integrity of a research campaign or a drug development program hinges on the quality of its foundational materials. A reference standard is not merely a bottle of chemical; it is a benchmark, a point of truth against which all experimental data is measured. The analytical certificate for a reference standard is, therefore, one of the most critical documents in a laboratory.

This guide provides an in-depth comparison of the analytical data you should expect from a high-quality 5-bromo-1H-indazol-4-ol reference standard versus a commonly available alternative, 5-bromo-1H-indazole. While a certified reference standard for 5-bromo-1H-indazol-4-ol is less common, this guide will equip you to critically evaluate any potential source and understand the necessary analytical rigor. We will delve into the "why" behind the analytical techniques and acceptance criteria, empowering you to make informed decisions for your critical research.

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] The precise substitution pattern on the indazole ring is crucial for biological activity, making unambiguous characterization of these molecules paramount.

The Anatomy of a Trustworthy Analytical Certificate

A reference standard's Certificate of Analysis (CoA) is its passport, detailing its identity, purity, and other critical properties. For a molecule like 5-bromo-1H-indazol-4-ol, a comprehensive CoA should be a self-validating document, providing orthogonal analytical data to build a complete and reliable profile of the material.

Below is a logical workflow for the analytical characterization of an indazole-based reference standard.

Analytical_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Content Content & Potency NMR 1H NMR & 13C NMR MS Mass Spectrometry (MS) HPLC HPLC-UV (Purity, Impurities) NMR->HPLC Orthogonal Confirmation IR Infrared Spectroscopy (IR) MS->HPLC Orthogonal Confirmation IR->HPLC Orthogonal Confirmation LossOnDrying Loss on Drying (LOD) Assay Assay (by Mass Balance or qNMR) HPLC->Assay Purity Data Input ResidualSolvents Residual Solvents (GC-HS) LossOnDrying->Assay Purity Data Input ResidualSolvents->Assay Purity Data Input FinalStandard Certified Reference Standard Assay->FinalStandard Certification RawMaterial Raw Material RawMaterial->NMR Structural Verification

Caption: Logical workflow for the certification of a chemical reference standard.

Comparative Analysis: 5-bromo-1H-indazol-4-ol vs. 5-bromo-1H-indazole

To illustrate the practical application of these principles, let's compare the expected analytical data for a high-purity 5-bromo-1H-indazol-4-ol reference standard with the typical specifications for a commercially available alternative, 5-bromo-1H-indazole.

Analytical Test 5-bromo-1H-indazol-4-ol (Expected Specification) 5-bromo-1H-indazole (Typical Commercial Specification) Rationale & Expert Insight
Appearance White to off-white solidPowderThe color and form are the first simple checks. Any significant deviation from white or off-white could indicate impurities or degradation.
¹H NMR Conforms to structureConforms to structureThis is the most critical identity test. For 5-bromo-1H-indazol-4-ol, one would expect to see characteristic shifts for the aromatic protons, a downfield N-H proton signal (>10 ppm), and a distinct O-H signal. The coupling patterns are key to confirming the substitution pattern.
Mass Spectrometry [M+H]⁺ = 212.9/214.9[M+H]⁺ = 196.9/198.9Confirms the molecular weight. The characteristic isotopic pattern of bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) must be observed.
Purity (HPLC) ≥ 98.0% (AUC)≥ 97%High-performance liquid chromatography is the gold standard for purity assessment, separating the main component from any process-related impurities or degradation products. A purity of ≥ 98% is expected for a high-quality reference standard.
Melting Point Specific range, e.g., 205-210 °C (Hypothetical)123-127 °CA sharp melting point range is indicative of high purity. The significant difference in melting points between the two molecules highlights how a single hydroxyl group can dramatically alter physical properties.
Water Content (Karl Fischer) ≤ 0.5%Not always specifiedFor accurate weighing and solution preparation, especially for quantitative applications, the water content must be known. The hydroxyl group on 5-bromo-1H-indazol-4-ol may make it more hygroscopic than its counterpart.
Residual Solvents (GC-HS) Meets USP <467> or ICH Q3C limitsNot always specifiedEnsures that solvents used during synthesis are removed to a level that will not interfere with experimental results or pose safety risks.

Experimental Protocols: A Self-Validating System

The trustworthiness of a Certificate of Analysis comes from the robustness of the methods used. Here are detailed protocols for the key analytical experiments, grounded in established methodologies for indazole derivatives.[2][3]

Identity Confirmation by ¹H NMR Spectroscopy
  • Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. The chemical shift, integration, and coupling constants of each proton are unique to its electronic environment, providing a detailed molecular fingerprint.

  • Protocol:

    • Sample Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is often preferred for indazoles as it effectively solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons.

    • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acceptance Criteria: The observed chemical shifts, multiplicities (singlet, doublet, etc.), and integrations must be consistent with the known structure of 5-bromo-1H-indazol-4-ol. The spectrum for the parent 1H-indazole typically shows a broad N-H singlet downfield (>10 ppm) and aromatic signals between 7.1 and 7.8 ppm. The addition of the hydroxyl group at the 4-position in our target molecule would be expected to cause specific shifts in the adjacent aromatic protons.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, we can quantify the relative area of the main peak versus any impurity peaks, providing a precise measure of purity.

  • Protocol:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). The C18 phase provides good retention for aromatic compounds like indazoles.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid improves peak shape and ensures the analyte is in a single ionic form.

    • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of ~0.5 mg/mL.

    • Acceptance Criteria: The area of the principal peak, expressed as a percentage of the total area of all peaks (Area Under the Curve, AUC), should be ≥ 98.0%.

HPLC_Workflow Sample Sample Preparation (0.5 mg/mL in Mobile Phase) Injection Injection onto HPLC Sample->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Area % Calculation) Detection->Analysis Result Purity Report (≥ 98.0%) Analysis->Result

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

When sourcing a reference standard for a critical research compound like 5-bromo-1H-indazol-4-ol, the Certificate of Analysis is your primary tool for quality assessment. Do not settle for a simple statement of purity. Demand a comprehensive document that provides orthogonal data from multiple analytical techniques. By understanding the principles and protocols behind identity and purity testing, you can critically evaluate any supplier's material and ensure the integrity and reproducibility of your scientific work. This diligence at the outset is a non-negotiable prerequisite for success in research and development.

References

  • BenchChem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Desai, N. K., et al. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. [Link]

  • BenchChem.

Sources

Comparative

A Comparative Guide to the Efficacy of Bromo-Indazole Analogs as PLK4 Kinase Inhibitors

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth comparative analysis of structural analogs based on a bromo-substituted indazole core, focusing on their efficacy as inhibitors of Polo-like Kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication, and its overexpression is a hallmark of several cancers, making it a compelling target for therapeutic intervention.[2][3]

While a systematic comparative analysis of 5-bromo-1H-indazol-4-ol analogs is not extensively documented in public literature, we can derive significant insights by examining a closely related and well-studied series: N-(1H-indazol-6-yl)benzenesulfonamide derivatives. This class of compounds provides a robust framework for understanding the structure-activity relationships (SAR) that govern potency and selectivity against PLK4.

The Bromo-Indazole Core: A Foundation for Potent Kinase Inhibition

The indazole nucleus is an effective bioisostere for the adenine base of ATP, enabling it to bind competitively to the ATP-binding site of many protein kinases.[1] The inclusion of a bromine atom on the indazole ring serves two primary purposes in drug design:

  • Synthetic Handle: The bromine atom is a versatile functional group for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic exploration of chemical space to optimize drug properties.[1]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the pKa of the indazole nitrogens and the overall electronic distribution of the molecule, which can impact binding affinity and pharmacokinetic parameters.

Our comparative analysis will focus on analogs built around a bromo-indazole scaffold, exploring how modifications at various positions influence their inhibitory activity against PLK4 and their anti-proliferative effects on cancer cells.

Comparative Efficacy of N-(1H-Indazol-6-yl)benzenesulfonamide Analogs

Recent research has identified a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as exceptionally potent PLK4 inhibitors.[4] The core structure maintains crucial hydrogen bond interactions with the hinge region of the PLK4 active site, while modifications on the benzenesulfonamide and the indazole ring allow for fine-tuning of potency and selectivity.[4]

Below is a summary of the in vitro enzymatic and anti-proliferative activities of key analogs from this series, with Axitinib and Centrinone provided as reference compounds.

Compound IDR Group (Benzenesulfonamide)PLK4 IC₅₀ (nM)MCF-7 Cell IC₅₀ (µM)Reference
Axitinib (Reference)6.5-[4]
Centrinone (Reference)0.16 (Kᵢ)4.8[4][5]
K01 4-bromo0.32.5[4]
K02 4-chloro0.22.1[4]
K17 4-methoxy0.22.0[4]
K22 4-methoxy-3-(morpholinomethyl)0.1 1.3 [4]

Analysis of Comparative Data:

The data clearly demonstrates a strong correlation between PLK4 inhibition and anti-proliferative activity in the MCF-7 breast cancer cell line.

  • Impact of Halogen Substitution: Simple halogen substitutions on the benzenesulfonamide ring (K01, K02) result in highly potent PLK4 inhibitors with low nanomolar IC₅₀ values and single-digit micromolar activity against cancer cells.[4]

  • Role of the Methoxy Group: The introduction of a 4-methoxy group (K17) maintains high potency, suggesting a favorable interaction within a specific pocket of the kinase.[4]

  • Synergy of Hydrophilicity and Potency: The most potent compound in this series, K22 , features a 4-methoxy group and a 3-(morpholinomethyl) substituent. The morpholine moiety introduces a hydrophilic component that extends into the solvent-exposed region of the kinase, significantly enhancing both enzymatic inhibition (IC₅₀ = 0.1 nM) and cellular activity (IC₅₀ = 1.3 µM).[4] This modification likely improves solubility and cell permeability, leading to superior performance in a cellular context.

Structure-Activity Relationship (SAR) Insights

The development of these potent analogs was guided by a clear understanding of the SAR. The key takeaways are visualized in the diagram below.

cluster_0 Structure-Activity Relationship (SAR) for PLK4 Inhibition Indazole Indazole Core (Hinge Binding) Sulfonamide Benzenesulfonamide (Hydrophobic Pocket) Indazole->Sulfonamide Forms core scaffold R_Group Substituents (R) (Solvent Region) Sulfonamide->R_Group Provides anchor for modifications Activity Increased Potency & Improved Properties Sulfonamide->Activity Substitutions (e.g., -OCH3) optimize hydrophobic interactions R_Group->Activity Hydrophilic groups (e.g., morpholine) enhance cellular activity

Caption: Key SAR drivers for the bromo-indazole benzenesulfonamide series.

  • The Indazole Core: Acts as the primary hinge-binding motif, essential for anchoring the inhibitor in the ATP-binding site.[6]

  • The Benzenesulfonamide Fragment: Occupies a critical hydrophobic pocket. Substitutions at the para-position (e.g., halogens, methoxy) are well-tolerated and can enhance potency.[4]

  • Solvent-Region Modifications: The most significant gains in cellular efficacy are achieved by adding hydrophilic groups that interact with the solvent-exposed region of the enzyme. As seen with compound K22 , this strategy can improve physicochemical properties without sacrificing enzymatic potency.[4]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the efficacy data, standardized experimental protocols are essential. Below are detailed workflows for the key assays used in the evaluation of these PLK4 inhibitors.

PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the PLK4 active site. A decrease in Fluorescence Resonance Energy Transfer (FRET) signal corresponds to higher inhibitor potency.[7][8]

cluster_workflow PLK4 Kinase Binding Assay Workflow A 1. Compound Preparation - Serially dilute test compounds in DMSO. - Prepare 4X final concentration in assay buffer. C 3. Assay Plate Setup - Add 4 µL of 4X test compound to well. - Add 8 µL of 2X Kinase/Antibody mix. A->C B 2. Reagent Preparation - Prepare 2X PLK4 Kinase / Eu-Antibody mix. - Prepare 4X Alexa Fluor™ Tracer mix. B->C D 4. Tracer Addition & Incubation - Add 4 µL of 4X Tracer. - Incubate at room temperature for 60 minutes, protected from light. C->D E 5. Plate Reading & Data Analysis - Read plate on a FRET-capable reader. - Calculate emission ratio and plot dose-response curve to determine IC₅₀. D->E

Caption: Workflow for a FRET-based PLK4 kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: a. Create a serial dilution series of the test compounds in 100% DMSO. b. From this series, prepare a 4X final concentration plate by diluting the compounds in the appropriate kinase buffer.[7]

  • Reagent Preparation: a. Prepare a 2X solution of the PLK4 enzyme mixed with a Europium (Eu)-labeled anti-tag antibody in kinase buffer. b. Prepare a 4X solution of the Alexa Fluor™-labeled ATP-competitive tracer in kinase buffer.[7]

  • Assay Execution: a. In a 384-well microplate, add 4 µL of the 4X test compound solution to each well. b. Add 8 µL of the 2X kinase/antibody mixture to each well. c. To initiate the binding reaction, add 4 µL of the 4X tracer solution to each well.[7]

  • Incubation and Measurement: a. Seal the plate and incubate at room temperature for 60 minutes, protected from light. b. Read the plate on a microplate reader capable of time-resolved fluorescence, measuring the emission signals from both the Europium donor and the Alexa Fluor™ acceptor.

  • Data Analysis: a. Calculate the ratio of the acceptor and donor emission signals. b. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9][10]

Step-by-Step Protocol:

  • Cell Seeding: a. Harvest and count cells (e.g., MCF-7). b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells. c. Incubate the plate for the desired treatment period (e.g., 72 hours).[11]

  • MTT Addition and Incubation: a. Add 10 µL of a 5 mg/mL MTT stock solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization and Measurement: a. Add 100 µL of detergent reagent (e.g., acidified isopropanol or a commercial solubilization solution) to each well to dissolve the formazan crystals. b. Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.[10] c. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the vehicle-treated control cells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of N-(1H-indazol-6-yl)benzenesulfonamide analogs reveals a clear path for the development of highly potent and selective PLK4 inhibitors. The bromo-indazole core serves as an excellent foundation for hinge binding, while systematic exploration of substituents on the appended benzenesulfonamide ring allows for the optimization of both enzymatic and cellular efficacy. The success of compound K22 , which incorporates a hydrophilic morpholine moiety, underscores the importance of balancing target potency with favorable physicochemical properties to achieve superior anti-proliferative effects.[4]

Future research should focus on further refining the solvent-exposed fragments to enhance pharmacokinetic properties, such as metabolic stability and oral bioavailability, which are critical for translating potent inhibitors into viable clinical candidates.[2]

References

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1). [Link]

  • Request PDF. (n.d.). Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations. ResearchGate. [Link]

  • IntechOpen. (2019). Cell-Based Assays in Cancer Research. IntechOpen. [Link]

  • Lavecchia, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PMC. [Link]

  • Brown, J. A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. [Link]

  • ResearchGate. (n.d.). Inhibition of AS Plk4 leads to centrosome loss and growth arrest. ResearchGate. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • NextSDS. (n.d.). 5-bromo-1H-indazole-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • ACS Publications. (2025). Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. ACS Publications. [Link]

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1H-indazol-4-ol

The management of chemical waste is a critical aspect of laboratory operations, governed by stringent regulations to protect both personnel and the environment. 5-bromo-1H-indazol-4-ol, as a halogenated heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of chemical waste is a critical aspect of laboratory operations, governed by stringent regulations to protect both personnel and the environment. 5-bromo-1H-indazol-4-ol, as a halogenated heterocyclic compound, requires a specific and meticulous disposal pathway. This guide is structured to provide a clear, logical, and self-validating protocol for its handling from the point of generation to final collection.

Section 1: Hazard Assessment and Waste Characterization

Inferred Hazards: Based on analogs like 5-bromo-1H-indazole, this compound should be handled as:

  • Acutely Toxic: Assumed to be toxic if swallowed.[1][2]

  • Skin and Eye Irritant: Expected to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[1][2]

The presence of the bromine atom is the most critical feature for waste classification. This designates 5-bromo-1H-indazol-4-ol as a halogenated organic compound .[3] This classification is paramount because halogenated wastes cannot be mixed with non-halogenated organic wastes and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[4][5]

Waste Profile: 5-bromo-1H-indazol-4-ol
Chemical Name 5-bromo-1H-indazol-4-ol
Molecular Formula C₇H₅BrN₂O
CAS Number Not readily available (Analog 5-bromo-1H-indazole: 53857-57-1)[6][7][8]
Primary Hazard Class Halogenated Organic Compound[3]
Anticipated EPA Hazard Codes Toxicity (T)
Required Waste Segregation Halogenated Organic Waste [3][9]
Disposal Pathway Collection by licensed hazardous waste program for incineration.[4][10]

Section 2: On-Site Waste Management and Segregation Protocol

Proper segregation at the point of generation—the laboratory bench—is the most effective way to ensure safe and compliant disposal.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs.

Step-by-Step Collection Protocol
  • Container Selection:

    • Select a designated waste container that is in good condition, free of leaks, and constructed of a material compatible with 5-bromo-1H-indazol-4-ol and any solvents used.[10][11] High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[12]

    • Ensure the container has a secure, threaded cap to prevent spills and vapor release. It must be kept closed at all times except when waste is being added.[9][10][12]

  • Waste Labeling (MANDATORY):

    • Label the container before adding any waste.[9]

    • The label must clearly state:

      • The words "Hazardous Waste" .[13][14]

      • The full chemical name: "Waste 5-bromo-1H-indazol-4-ol" . Do not use abbreviations or formulas.[9]

      • A list of all constituents, including solvents, with estimated percentages.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date the first drop of waste was added.

  • Segregation and Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[12][15]

    • This container is for HALOGENATED ORGANIC WASTE ONLY .

    • NEVER mix this waste with:

      • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[9][14]

      • Acids or bases.[13][14]

      • Oxidizers or other reactive chemicals.[14]

    • Adhere to SAA volume limits (typically a maximum of 55 gallons, or 1 quart for acutely toxic "P-list" wastes).[12][15]

The following workflow provides a logical decision path for waste segregation.

WasteSegregation cluster_type start Waste Generated (contains 5-bromo-1H-indazol-4-ol) is_solid Is the waste a solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' (List 5-bromo-1H-indazol-4-ol) is_solid->solid_container Yes solvent_type Is the solvent halogenated (e.g., DCM, Chloroform)? is_liquid->solvent_type Yes halo_container Collect in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' (List all components) solvent_type->halo_container Yes non_halo_container STOP! Do not mix. Consult EHS. This creates a mixed waste stream. solvent_type->non_halo_container No

Caption: Waste Segregation Decision Workflow for 5-bromo-1H-indazol-4-ol.

Section 3: Procedures for Different Waste Forms

The physical form of the waste dictates its specific handling and containerization.

A. Pure Solid Waste

Unused, expired, or contaminated solid 5-bromo-1H-indazol-4-ol must be collected directly into a container designated for "Halogenated Organic Solid Waste." Ensure the container is properly sealed to prevent the release of dust.

B. Liquid Waste (Solutions)

If 5-bromo-1H-indazol-4-ol is dissolved in a solvent, the entire solution is classified based on the solvent.

  • In a Halogenated Solvent (e.g., Dichloromethane): Dispose of the entire solution in the "Halogenated Organic Liquid Waste" container.

  • In a Non-Halogenated Solvent (e.g., Methanol, Toluene): This creates a mixed waste stream. While it must still be collected as hazardous waste, it should ideally be kept in a separate, clearly labeled container that identifies all components. Crucially, do not add it to your primary halogenated or non-halogenated waste streams. Consult your institution's Environmental Health and Safety (EHS) office for guidance.

C. Contaminated Labware and Debris

Disposable items that have come into direct contact with 5-bromo-1H-indazol-4-ol must be disposed of as hazardous waste.

  • Sharps (Needles, Scalpels): Place in a designated sharps container. If contaminated with this chemical, the full container must be managed as hazardous waste.

  • Glassware (Pipettes, Vials): Small glass items can be placed in a "Contaminated Broken Glass" bucket, which is disposed of as chemical waste.[16]

  • Gloves, Weigh Boats, Absorbent Pads: Place these items in a sealed, labeled plastic bag or a designated container for "Solid Chemical Waste."

  • "Empty" Containers: The original chemical container is not considered empty until it has been triple-rinsed with a suitable solvent.[10][14] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., halogenated or non-halogenated).[10][14] After triple-rinsing and defacing the label, the container may be disposed of as regular trash or recycled, per institutional policy.[10][13]

Section 4: Spill and Emergency Procedures

All personnel handling 5-bromo-1H-indazol-4-ol must be trained on emergency procedures.[17][18]

  • Spill Response: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Cleanup and Disposal: Carefully sweep or scoop the absorbent material into a designated container for hazardous waste disposal.[9][10] Seal the container, label it as "Spill Debris containing 5-bromo-1H-indazol-4-ol," and manage it as halogenated solid waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[9]

Section 5: Final Disposal Pathway

The ultimate responsibility for the final treatment of hazardous waste lies with your institution and its contracted waste disposal vendor. Laboratory personnel are responsible for the safe and compliant accumulation of waste on-site.

  • Requesting Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically 12 months for academic labs under Subpart K rules), a pickup must be requested from your EHS office.[12][19]

  • Transportation and Treatment: The EHS department will transport the waste from the SAA to a central accumulation facility before it is manifested and transported off-site by a licensed hazardous waste company.[11][20]

  • Incineration: As a halogenated organic compound, the standard and environmentally preferred disposal method for 5-bromo-1H-indazol-4-ol is high-temperature incineration at a permitted facility.[3][5] This process ensures the complete destruction of the compound to greater than 99.99% efficiency, preventing its release into the environment.[5]

By adhering to this comprehensive protocol, researchers can ensure the safe handling and disposal of 5-bromo-1H-indazol-4-ol, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Unknown. Chemical Waste Disposal Guidelines. [Link]

  • UNSW. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Unknown. Laboratory Waste Management Guidelines. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Ministry of Environment. Laws and Regulations Retrieving System. [Link]

  • Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-1H-indazole. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-1H-indazol-4-ol

Comprehensive Safety and Handling Protocol for 5-Bromo-1H-indazol-4-ol As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks like 5-bromo-1H-indazol-4-ol (CAS 1638763-63-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 5-Bromo-1H-indazol-4-ol

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks like 5-bromo-1H-indazol-4-ol (CAS 1638763-63-9) requires a nuanced approach to laboratory safety. This compound is a critical intermediate in drug discovery, particularly for synthesizing kinase inhibitors and other targeted therapeutics. However, the presence of both a heavy halogen (bromine) and an indazolyl hydroxyl group imparts specific toxicological properties.

The bromine atom increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-halogenated analogs, while the hydroxyl group acts as a localized irritant. This guide provides a self-validating, step-by-step operational and disposal protocol to ensure absolute safety, regulatory compliance, and experimental integrity during handling.

Hazard Profile & Quantitative Data

Before initiating any workflow, it is critical to understand the specific Globally Harmonized System (GHS) classifications for 5-bromo-1H-indazol-4-ol [1]. The table below summarizes the quantitative hazard codes and the mechanistic rationale behind each risk [4].

GHS CodeHazard StatementCausality / Mechanistic Rationale
H302 Harmful if swallowedSystemic toxicity upon ingestion, typical of halogenated nitrogenous heterocycles disrupting cellular metabolism.
H315 Causes skin irritationThe compound's lipophilicity allows it to disrupt the lipid bilayer of the stratum corneum, causing localized inflammation.
H319 Causes serious eye irritationDirect contact with the ocular mucosa leads to rapid pH disruption, protein denaturation, and cellular damage.
H335 May cause respiratory irritationAs a fine powder, inhalation of particulates directly irritates the respiratory epithelium and mucosal membranes.

Mandatory Visualization: PPE Selection and Exposure Response

The following logic diagram outlines the critical path for safe handling, environmental control, and emergency response.

G Start Handling 5-Bromo-1H-indazol-4-ol (CAS 1638763-63-9) PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Fume Hood Setup (Sash at 18 inches) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Contain & Absorb (Use inert absorbent) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Exposure Personnel Exposure? Spill->Exposure Yes Clean->Waste Eyewash Flush Eyes/Skin (15 mins minimum) Exposure->Eyewash Yes Medical Seek Medical Attention Eyewash->Medical

Logic tree for safe handling, spill response, and disposal of 5-bromo-1H-indazol-4-ol.

Step-by-Step Methodologies

Phase 1: Personal Protective Equipment (PPE) Donning

The selection of PPE is not arbitrary; it is a calculated defense against the specific physicochemical properties of the compound [2].

  • Hand Protection: Don double-layered nitrile gloves .

    • Scientific Rationale: Latex offers poor resistance to halogenated organics. Nitrile provides a superior cross-linked barrier against the penetration of brominated compounds, especially if the powder is inadvertently dissolved in permeating solvents like DMSO or DMF during assay preparation.

  • Eye Protection: Wear ANSI Z87.1 compliant chemical splash goggles .

    • Scientific Rationale: Standard safety glasses are insufficient because they do not form a seal against airborne particulates (H335) or solvent splashes.

  • Body Protection: Wear a flame-resistant, knee-length lab coat and ensure all exposed skin on the legs and feet is covered (long pants, closed-toe shoes).

Phase 2: Fume Hood Preparation and Safe Weighing

Because 5-bromo-1H-indazol-4-ol is a respiratory irritant (H335), all handling must occur within a certified engineering control [3].

  • Airflow Verification: Verify that the chemical fume hood is operating with an inward face velocity of 80–120 feet per minute (fpm).

  • Sash Positioning: Lower the sash to the designated safe operating height (typically 18 inches).

    • Scientific Rationale: This maximizes the capture velocity at the hood face, ensuring that any aerosolized powder is drawn away from the user's breathing zone.

  • Static Mitigation: Use an anti-static weighing boat and a grounded spatula.

    • Scientific Rationale: Halogenated powders can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing vessel, which compromises both safety and stoichiometric accuracy.

  • Transfer: Weigh the required mass and immediately dissolve it in the target solvent (e.g., methanol or DMSO) inside the hood before transferring the sealed vial to the open bench.

Phase 3: Spill Response and Halogenated Waste Disposal

Improper disposal of halogenated compounds poses severe environmental and regulatory risks [5].

  • Spill Containment: In the event of a powder spill, do not dry sweep, as this aerosolizes the irritant. Gently cover the spill with damp paper towels or an inert, solvent-dampened absorbent pad.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable container.

  • Waste Segregation (Critical Step): 5-bromo-1H-indazol-4-ol must be strictly segregated into a designated Halogenated Organic Waste container.

    • Scientific Rationale: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and furans. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and environmental hazards.

  • Decontamination: Wipe down the fume hood surface with a compatible solvent (e.g., 70% ethanol or isopropanol) to remove any residual microscopic dust, followed by a water wipe to remove solvent residue.

References

  • Science Equip. (2024). Laboratory PPE: The 10 Essentials You Need. Retrieved from[Link]

  • University of Maryland, Baltimore County (UMBC). (2025). General Chemical Fume Hood Guidelines. Retrieved from[Link]

  • ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from[Link]

  • University of Central Florida (UCF). (n.d.). A Survey of the Practices, Procedures, and Techniques in Undergraduate Organic Chemistry Teaching Laboratories. Retrieved from [Link]

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